3-Amino-2,6-difluorobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFDOQOCRNACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429009 | |
| Record name | 3-Amino-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143879-78-1 | |
| Record name | 3-Amino-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 143879-78-1
This technical guide provides a comprehensive overview of 3-Amino-2,6-difluorobenzonitrile, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. As a versatile building block, its unique arrangement of an amino group, a nitrile functionality, and two fluorine atoms on a benzene ring offers a distinct reactivity profile for the synthesis of complex molecules. The strategic incorporation of fluorine atoms is a widely recognized strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4]
While specific experimental data for this compound is not extensively available in public literature, this guide consolidates the known information and provides comparative data from its isomers to offer valuable insights for researchers.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a starting material is crucial for its effective application in synthesis. The following tables summarize the key identification and characterization data for this compound and several of its commercially available isomers.
Table 1: Physical and Chemical Properties of Aminodifluorobenzonitrile Isomers
| Property | This compound | 2-Amino-3,5-difluorobenzonitrile | 4-Amino-2,6-difluorobenzonitrile | 2-Amino-3,6-difluorobenzonitrile |
| CAS Number | 143879-78-1[5][6][7][8][9] | 126674-94-0[1][2] | 207297-92-5[10] | 190011-81-5[11] |
| Molecular Formula | C₇H₄F₂N₂[5] | C₇H₄F₂N₂[2] | C₇H₄F₂N₂ | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol [8] | 154.12 g/mol [2] | 154.12 g/mol [10] | 154.12 g/mol [11] |
| Purity | 95+%[5] | Not specified | 96%[10] | 97%[11] |
| Melting Point (°C) | Data not available | 85 - 88[2] | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 160[2] | Data not available | Data not available |
Table 2: Spectroscopic Data for Aminodifluorobenzonitrile Isomers
| Spectroscopic Data | This compound | 2-Amino-3,5-difluorobenzonitrile |
| ¹H NMR (δ ppm) | Data not readily available in literature | Data not readily available in literature[2] |
| ¹³C NMR (δ ppm) | Data not readily available in literature | Data not readily available in literature |
| IR (cm⁻¹) | Data not readily available in literature | Data not readily available in literature[2] |
| Mass Spectrum (m/z) | Expected M⁺ at 154 | 154 (M⁺)[2] |
| Note: Spectroscopic data can vary based on the solvent and experimental conditions. Data for many isomers is not consistently reported in publicly available literature and may require acquisition from the supplier. |
Synthesis and Reactivity
Difluorobenzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][12] The presence of the amino and nitrile groups on the fluorinated ring system of this compound allows for a variety of chemical transformations.
General Reactivity Profile
-
Amino Group: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. The electron-withdrawing nature of the two fluorine atoms is expected to decrease the nucleophilicity of the amino group compared to non-fluorinated anilines.
-
Nitrile Group: The nitrile group is a versatile functional group that can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions. The electron-withdrawing fluorine atoms can increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack.[2]
Experimental Protocol: Synthesis of an Isomer (4-Amino-3,5-difluorobenzonitrile)
Reaction:
-
Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add ammonium hydroxide and filter the resulting solution.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with ammonium hydroxide, de-ionized water, and brine.
-
Dry the organic phase with sodium sulfate and filter.
-
Purify the residue through a silica gel plug.
Applications in Drug Development
The aminobenzonitrile scaffold is a key structural motif in a multitude of biologically active molecules and approved drugs.[2] The introduction of fluorine atoms into these scaffolds is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties.[3][4] The nitrile group itself is a recognized pharmacophore and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[15]
Derivatives of aminodifluorobenzonitriles are explored in various therapeutic areas due to their ability to serve as precursors for a wide range of heterocyclic compounds.
Visualizations
Logical Workflow for Synthesis of Aminodifluorobenzonitriles
The following diagram illustrates a generalized synthetic pathway for producing aminodifluorobenzonitrile compounds, highlighting the key transformations.
Caption: Generalized synthetic routes to aminodifluorobenzonitriles.
Potential Reactions of this compound
This diagram outlines some of the potential chemical transformations that this compound can undergo, based on the reactivity of its functional groups.
Caption: Potential reaction pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|143879-78-1 - Debyesci [debyesci.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. labsolu.ca [labsolu.ca]
- 9. CAS NO. 143879-78-1 | this compound | C7H4F2N2 [localpharmaguide.com]
- 10. 207297-92-5 Cas No. | 4-Amino-2,6-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 11. 2-Amino-3,6-difluorobenzonitrile, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and the presence of versatile amino and nitrile functional groups make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The unique substitution pattern on the benzene ring imparts distinct electronic properties that can influence molecular interactions, metabolic stability, and bioavailability of derived compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.
Core Chemical Properties
This compound is a solid at room temperature.[1] Due to the presence of the polar amino and nitrile groups, it is expected to be soluble in organic solvents like DMSO and methanol, but insoluble in water.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 143879-78-1 | [2] |
| Molecular Formula | C₇H₄F₂N₂ | [2] |
| Molecular Weight | 154.1 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Note: The table will be updated as experimental data becomes available.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited. However, predicted ¹H NMR data has been reported. Spectroscopic data for the related compound 2,6-difluorobenzonitrile is provided for reference.
| Spectroscopy | Data for 2,6-Difluorobenzonitrile | Source |
| ¹H NMR | (300 MHz, DMSO-d₆) δ 7.91 (m, 1H), 7.37 (m, 2H) | [3] |
| ¹³C NMR | (CDCl₃) δ 161.5 (dd, J=257.5, 8.1 Hz), 133.4 (t, J=10.6 Hz), 116.5 (t, J=19.7 Hz), 112.0 (s), 98.1 (t, J=10.1 Hz) | [4] |
| IR Spectrum | Data available in spectral databases | [5] |
| Mass Spectrum | m/z 139 (M+) | [5] |
Synthesis and Reactivity
Representative Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not widely available in the scientific literature. However, a plausible synthetic route can be adapted from the synthesis of the isomeric compound, 4-amino-3,5-difluorobenzonitrile.[1] This proposed method involves a nucleophilic aromatic substitution reaction.
Reaction Scheme: A potential synthesis could start from 2,3,6-trifluoronitrobenzene, where the nitro group is first reduced to an amino group, followed by a nucleophilic substitution of one of the fluorine atoms with a cyano group. A more direct, though potentially less selective, route could involve the direct amination of 2,3,6-trifluorobenzonitrile.
Experimental Workflow:
Reactivity
The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring. The amino group is a nucleophile and an activating group, while the fluorine atoms and the nitrile group are electron-withdrawing and deactivating towards electrophilic aromatic substitution.
The nucleophilicity of the amino group is reduced by the electron-withdrawing effects of the ortho- and para- fluorine atoms. The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Applications in Drug Development
Fluorinated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates.[7] While specific applications of this compound are not extensively documented, its structural motifs are found in biologically active molecules. For instance, aminobenzonitriles are precursors to quinazolines, a class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer and antimalarial effects.[8] The unique substitution pattern of this compound makes it a promising candidate for the synthesis of novel kinase inhibitors and other targeted therapies.[9]
Safety and Handling
This compound is classified as a toxic substance.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation.[7] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used.[6] Work should be conducted in a well-ventilated area, and exposure should be minimized.[6]
Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
-
P302 + P352: IF ON SKIN: Wash with plenty of water
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of functional groups and the presence of fluorine atoms offer opportunities for the creation of diverse and potent bioactive molecules. While a comprehensive set of experimental data is still emerging, this guide provides a summary of the current knowledge of its chemical properties, potential synthetic routes, and applications. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-Difluorobenzonitrile(1897-52-5) 13C NMR [m.chemicalbook.com]
- 5. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-3,6-difluorobenzonitrile, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
3-Amino-2,6-difluorobenzonitrile molecular weight
An In-depth Technical Guide on 3-Amino-2,6-difluorobenzonitrile
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers, scientists, and drug development professionals. The document details its chemical properties, experimental protocols for its synthesis and purification, and its application as a versatile building block in medicinal chemistry.
Core Physicochemical and Spectroscopic Data
This compound is a member of the aminodifluorobenzonitrile family, which are valued as synthetic intermediates.[1][2] The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, including metabolic stability and binding affinity to biological targets.[1]
Quantitative Data Summary
The following tables summarize the key physical and spectroscopic properties. While specific experimental data for the 3-amino-2,6-difluoro isomer is not widely published, data for its isomers are included for comparison.[3]
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₄F₂N₂ | [4] |
| Molecular Weight | 154.12 g/mol | [1][3][5][6] |
| CAS Number | 143879-78-1 | [4] |
| Appearance | White to off-white solid (inferred) | [1] |
| Melting Point (°C) | Data Not Available | |
| 2-Amino-3,5-isomer | 85 - 88 | [3] |
| 4-Amino-3,5-isomer | 84 - 86 | [3] |
| 2-Amino-4,6-isomer | 104 - 108 | [3] |
| Spectroscopic Data | Expected Characteristics | Reference |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 154. | [1] |
| Infrared (IR) | N-H stretch: 3300-3500 cm⁻¹ (two bands); C≡N stretch: 2220-2260 cm⁻¹ (sharp); C-F stretch: 1000-1400 cm⁻¹. | [1] |
| ¹H NMR | Signals for aromatic protons and a broad singlet for the amino group protons. | [1] |
| ¹³C NMR | Signals for seven carbon atoms, with the nitrile carbon appearing at a characteristic downfield shift. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of aminodifluorobenzonitriles.
Representative Synthesis of an Aminodifluorobenzonitrile Isomer
While a specific protocol for this compound is not detailed in the surveyed literature, the following procedure for the synthesis of the isomeric 4-Amino-3,5-difluorobenzonitrile serves as a representative example of the synthetic methodology for this class of compounds.[7][8]
Reaction:
-
Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).[7][8]
-
Cool the reaction to room temperature and add an 18% ammonium hydroxide solution.[7][8]
Work-up and Purification:
-
Extract the filtrate with ethyl acetate.[8]
-
Wash the combined organic phases with 18% ammonium hydroxide, de-ionized water, and brine.[8]
-
Dry the organic phase with sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
The resulting residue can be purified through a silica gel plug or column chromatography.[8][9]
General Purification Workflow
The primary methods for purifying crude aminodifluorobenzonitriles are column chromatography and recrystallization.[9] The choice depends on the nature and quantity of impurities.[9]
Protocol 1: Column Chromatography
-
Stationary Phase: Silica Gel.[9]
-
Mobile Phase: A solvent system such as Dichloromethane:n-Hexane (2:1) is a good starting point for optimization.[9]
-
Procedure: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
Protocol 2: Recrystallization
-
Solvent Selection: Ethanol is a potential solvent for recrystallization.[9]
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, activated carbon can be added. Hot-filter the solution to remove insoluble impurities. Allow the solution to cool slowly to induce crystallization. Collect the pure crystals by filtration.
Spectroscopic Characterization (FTIR)
The following protocol outlines the KBr pellet technique for obtaining an infrared spectrum of the solid compound.[10]
-
Sample Preparation: Grind 1-2 mg of the purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Transfer the powder to a pellet press and apply 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[10]
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows relevant to the synthesis and application of aminodifluorobenzonitriles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 207297-92-5|4-Amino-2,6-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. H59362.MD [thermofisher.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Amino-2,6-difluorobenzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms and the presence of versatile amino and nitrile functional groups make this compound a valuable intermediate for accessing a wide range of complex molecular architectures. This document details two plausible and effective synthetic pathways, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in their synthetic endeavors.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₇H₄F₂N₂. The unique electronic properties conferred by the two fluorine atoms, combined with the reactive amino and nitrile moieties, make it a desirable starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide explores two primary synthetic strategies:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) of a trifluorinated precursor.
-
Route B: Reduction of a nitro-substituted precursor.
Both routes leverage commercially available starting materials and established chemical transformations. The selection of a particular route may depend on factors such as starting material availability, scalability, and the specific requirements of the subsequent synthetic steps.
Route A: Nucleophilic Aromatic Substitution of 2,3,6-Trifluorobenzonitrile
This synthetic approach involves the regioselective displacement of a fluorine atom from 2,3,6-trifluorobenzonitrile by an amino group via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring towards nucleophilic attack by ammonia. The fluorine atom at the 3-position is the most activated and sterically accessible site for substitution.
Experimental Protocol
Reaction: Nucleophilic Aromatic Substitution
Materials:
-
2,3,6-Trifluorobenzonitrile
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Equipment:
-
High-pressure reaction vessel (e.g., Parr autoclave)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a high-pressure reaction vessel, add 2,3,6-trifluorobenzonitrile (1.0 eq) and ethanol (5-10 mL per gram of substrate).
-
Cool the mixture in an ice bath and slowly add aqueous ammonia (5-10 eq).
-
Seal the reaction vessel and heat to 100-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2,3,6-Trifluorobenzonitrile |
| Reagent | Aqueous Ammonia (28-30%) |
| Solvent | Ethanol |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% (estimated) |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route A.
Route B: Reduction of 2,6-Difluoro-3-nitrobenzonitrile
This pathway involves the reduction of the nitro group of commercially available 2,6-difluoro-3-nitrobenzonitrile to the corresponding amine. This transformation is a fundamental and widely used reaction in organic synthesis. Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.
Experimental Protocol
Reaction: Catalytic Hydrogenation
Materials:
-
2,6-Difluoro-3-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration setup
-
Rotary evaporator
Procedure:
-
To a hydrogenation flask, add 2,6-difluoro-3-nitrobenzonitrile (1.0 eq) and ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol%) to the solution.
-
Seal the flask and purge the system with an inert gas (Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2,6-Difluoro-3-nitrobenzonitrile |
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1-4 atm |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% (estimated) |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Route B.
Conclusion
This technical guide has outlined two robust and practical synthetic routes to this compound. Route A, a nucleophilic aromatic substitution, offers a direct approach from a trifluorinated precursor. Route B, involving the reduction of a nitro-substituted intermediate, provides a high-yielding and clean transformation. The choice between these routes will be guided by the specific needs and resources of the research or development team. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this important chemical intermediate.
Spectroscopic Data for 3-Amino-2,6-difluorobenzonitrile Remains Elusive in Public Domain
A comprehensive search for experimental spectroscopic data (Nuclear Magnetic Resonance [NMR], Infrared [IR], and Mass Spectrometry [MS]) for the compound 3-Amino-2,6-difluorobenzonitrile (CAS No. 143879-78-1) has yielded no publicly available information. Despite extensive investigation across scientific databases and chemical literature, the specific quantitative data and detailed experimental protocols required for a complete technical guide could not be located.
This lack of accessible data prevents the creation of the requested in-depth technical guide, which would include structured tables of spectroscopic values and detailed methodologies. The inability to find primary sources for ¹H, ¹³C, ¹⁹F NMR, IR, and MS spectra means that a thorough analysis and visualization of the compound's structural and electronic properties through its spectroscopic signatures cannot be provided at this time.
While information and spectroscopic data for related isomers, such as 2,6-difluorobenzonitrile and other aminodifluorobenzonitrile variants, are available, this information is not directly transferable to the 3-amino-2,6-difluoro isomer due to the significant influence of substituent positioning on the spectroscopic output.
Researchers, scientists, and drug development professionals seeking this specific information are advised to consider experimental characterization of commercially available this compound to generate the required spectroscopic data.
Predicted Spectroscopic Characteristics (Hypothetical)
In the absence of experimental data, a general prediction of the expected spectroscopic features can be made based on the structure of this compound. However, it must be stressed that these are theoretical estimations and not a substitute for experimental data.
¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the amino group protons. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The chemical shift of the amino protons can vary and may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine atoms would show characteristic splitting (C-F coupling). The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing cyano and fluoro groups.
¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct signals for the two fluorine atoms, as they are in different chemical environments relative to the amino group. These signals would likely be split by coupling to each other and to the neighboring aromatic protons.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C-F stretching vibrations, and aromatic C-H and C=C stretching bands.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄F₂N₂), which is approximately 154.12 g/mol . Fragmentation patterns would likely involve the loss of HCN, fluorine, and other small fragments.
Data Acquisition Workflow
Should a researcher wish to acquire the necessary data, the following workflow diagram illustrates the general process.
Navigating the Solubility Landscape of 3-Amino-2,6-difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,6-difluorobenzonitrile is a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual workflow to guide researchers in this process. Due to a notable lack of extensive, publicly available quantitative solubility data for this specific compound, this guide emphasizes a practical approach to generating this critical information in the laboratory.
Quantitative Solubility Data
Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, experimentally determined quantitative solubility data for this compound in a range of organic solvents remains scarce. One chemical supplier provides a computationally predicted solubility value. This highlights a significant data gap for this compound and underscores the need for experimental determination by researchers working with it.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Data Type |
| Not Specified | Not Specified | 1.81 | Predicted[1] |
Note: This value is based on computational prediction and should be used as an estimation only. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Dispense a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Dilution:
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
Navigating the Reactivity of 3-Amino-2,6-difluorobenzonitrile: An In-depth Technical Guide for Synthetic Chemists
For Immediate Release
This technical guide provides a comprehensive overview of the predicted reactivity of 3-amino-2,6-difluorobenzonitrile with various electrophiles. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to a notable lack of specific experimental data for this particular isomer in publicly accessible literature, this guide combines theoretical principles of organic chemistry with experimental data from closely related analogues to forecast its chemical behavior.
Introduction: The Strategic Importance of Fluorinated Anthranilonitriles
This compound is a strategically important, yet under-explored, building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an activating amino group and a deactivating cyano group on a fluorine-substituted benzene ring, presents a unique scaffold for the synthesis of novel compounds. The fluorine atoms at the 2- and 6-positions significantly influence the molecule's electronic properties, pKa, and metabolic stability, making its derivatives attractive for pharmaceutical applications.
This guide will delve into the predicted outcomes of key electrophilic substitution reactions, providing a theoretical framework and inferred experimental protocols to aid in the design of synthetic routes utilizing this versatile intermediate.
Theoretical Reactivity and Directing Effects of Substituents
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its three substituents: the amino (-NH₂), the cyano (-CN), and the two fluoro (-F) groups.
-
Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing. Its strong +M (mesomeric) effect significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it.
-
Fluoro Groups (-F): Fluorine is an electronegative atom and thus exhibits a -I (inductive) effect, which deactivates the ring by withdrawing electron density. However, it also possesses a +M effect due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. In this case, with fluorine at positions 2 and 6, their directing and deactivating effects will be significant.
-
Cyano Group (-CN): The cyano group is a strong deactivating group due to its potent -M and -I effects. It is a meta-director.
Overall Predicted Reactivity:
The powerful activating and ortho, para-directing effect of the amino group is expected to be the dominant influence on the regioselectivity of electrophilic aromatic substitution. The strong deactivating nature of the cyano and fluoro groups will likely necessitate more forcing reaction conditions compared to aniline. The most probable sites for electrophilic attack are the positions ortho and para to the amino group, which are C4 and C5. Steric hindrance from the adjacent fluorine atom at C2 might slightly disfavor substitution at C4. Therefore, the C5 position is predicted to be the most reactive site.
Reactions with Electrophiles: Inferred Protocols and Expected Products
The following sections outline the predicted reactivity of this compound with common electrophiles. The experimental protocols are adapted from procedures for structurally similar molecules and should be considered as starting points for optimization.
Acylation
Acylation of the amino group is expected to be a facile reaction, leading to the corresponding acetamide. This transformation is often performed to protect the amino group and reduce its activating effect before performing other electrophilic aromatic substitutions.
Inferred Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise.
-
If acetyl chloride is used, a base such as triethylamine or pyridine (1.2 eq.) should be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Predicted Outcome of Acylation
| Electrophile | Reagent | Predicted Product | Expected Yield (%) |
| Acetyl | Acetic Anhydride | 3-Acetamido-2,6-difluorobenzonitrile | >90 |
| Benzoyl | Benzoyl Chloride | 3-Benzamido-2,6-difluorobenzonitrile | >90 |
Alkylation
Alkylation can occur at the amino group. Due to the reduced nucleophilicity of the amino group caused by the electron-withdrawing fluorine and cyano groups, more forcing conditions might be required compared to aniline.
Inferred Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (1.1 eq.) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 2: Predicted Outcome of Alkylation
| Electrophile | Reagent | Predicted Product | Expected Yield (%) |
| Methyl | Methyl Iodide | 3-(Methylamino)-2,6-difluorobenzonitrile | 60-80 |
| Benzyl | Benzyl Bromide | 3-(Benzylamino)-2,6-difluorobenzonitrile | 60-80 |
Halogenation
Halogenation is predicted to occur at the C5 position of the aromatic ring. Due to the high activation by the amino group, the reaction is expected to be rapid.
Inferred Experimental Protocol (Bromination):
-
Dissolve this compound (1.0 eq.) in a solvent like acetic acid or dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of bromine (1.0 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by recrystallization or column chromatography.
Table 3: Predicted Outcome of Halogenation
| Electrophile | Reagent | Predicted Product | Expected Yield (%) |
| Bromo | Bromine | 3-Amino-5-bromo-2,6-difluorobenzonitrile | 70-90 |
| Chloro | N-Chlorosuccinimide | 3-Amino-5-chloro-2,6-difluorobenzonitrile | 70-90 |
Nitration
Nitration of anilines can be complex due to the oxidation of the amino group and the formation of the anilinium ion in strong acidic conditions. Protection of the amino group as an acetamide is often recommended.
Inferred Experimental Protocol (on the N-acetylated derivative):
-
To a solution of 3-acetamido-2,6-difluorobenzonitrile (1.0 eq.) in concentrated sulfuric acid, cool to 0 °C.
-
Add a mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration and wash with cold water.
-
The nitro group is expected to be introduced at the C5 position.
-
The acetyl protecting group can be removed by acidic or basic hydrolysis to yield 3-amino-2,6-difluoro-5-nitrobenzonitrile.
Table 4: Predicted Outcome of Nitration
| Electrophile | Reagent | Predicted Product (after deprotection) | Expected Yield (%) |
| Nitro | HNO₃/H₂SO₄ | 3-Amino-2,6-difluoro-5-nitrobenzonitrile | 50-70 |
Sulfonylation
Sulfonylation will likely occur at the amino group to form a sulfonamide.
Inferred Experimental Protocol:
-
Dissolve this compound (1.0 eq.) and a base like pyridine or triethylamine (1.5 eq.) in a solvent such as dichloromethane.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) portion-wise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or column chromatography.
Table 5: Predicted Outcome of Sulfonylation
| Electrophile | Reagent | Predicted Product | Expected Yield (%) |
| Tosyl | p-Toluenesulfonyl chloride | N-(3-Cyano-2,4-difluorophenyl)-4-methylbenzenesulfonamide | >85 |
| Mesyl | Methanesulfonyl chloride | N-(3-Cyano-2,4-difluorophenyl)methanesulfonamide | >85 |
Experimental Workflows and Signaling Pathways
The reactions described above follow general principles of electrophilic substitution and nucleophilic attack on the amino group. Below are graphical representations of a general electrophilic aromatic substitution workflow and the decision-making process for predicting reactivity.
Conclusion
This compound represents a promising, albeit underutilized, building block for chemical synthesis. This guide provides a theoretical and predictive framework for its reactivity towards common electrophiles. The dominant activating and ortho, para-directing nature of the amino group is expected to direct electrophilic attack primarily to the C5 position. While direct experimental data is currently scarce, the inferred protocols and predicted outcomes presented herein offer a valuable starting point for synthetic chemists. Further experimental validation is necessary to fully elucidate the reactivity of this intriguing molecule.
Disclaimer: The experimental protocols and quantitative data presented in this guide are based on theoretical predictions and data from analogous compounds. These should be considered as starting points, and optimization will be necessary for any specific application. Always perform a thorough risk assessment before conducting any chemical reaction.
3-Amino-2,6-difluorobenzonitrile: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
3-Amino-2,6-difluorobenzonitrile is a valuable fluorinated building block in modern organic synthesis, offering a unique combination of reactive functional groups that pave the way for the construction of complex molecular architectures. The strategic placement of fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable precursor in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound and its isomers, with a focus on its application as a versatile intermediate in the synthesis of heterocyclic compounds and other biologically active molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and development.
Core Molecular Data
This compound and its isomers are key intermediates in synthetic chemistry. The presence and position of the amino and fluoro groups on the benzonitrile core dictate their reactivity and physical properties. A summary of the key physicochemical data for this compound and its common isomers is presented below.
Table 1: Physicochemical Properties of Aminodifluorobenzonitrile Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 143879-78-1 | C₇H₄F₂N₂ | 154.12 | Not readily available |
| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88 |
| 4-Amino-3,5-difluorobenzonitrile | 64248-63-1 | C₇H₄F₂N₂ | 154.12 | 84 - 86 |
| 4-Amino-2,6-difluorobenzonitrile | 207297-92-5 | C₇H₄F₂N₂ | 154.12 | Not readily available |
| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108 |
Note: Data for some isomers is not consistently reported in publicly available literature and may require sourcing from suppliers.
Synthesis of Aminodifluorobenzonitriles
The synthesis of aminodifluorobenzonitriles can be achieved through various synthetic routes. A common approach involves the cyanation of a corresponding halogenated aniline precursor. While a specific protocol for the synthesis of this compound is not widely documented, the following procedure for the synthesis of its isomer, 4-amino-3,5-difluorobenzonitrile, provides a representative example of this transformation.
Representative Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzonitrile[1]
Objective: To synthesize 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline via a Rosenmund-von Braun reaction.
Reaction Scheme:
Caption: Synthesis of 4-Amino-3,5-difluorobenzonitrile.
Materials:
-
4-bromo-2,6-difluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Ammonium hydroxide (NH₄OH, 18% aqueous solution)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
n-hexane
Procedure:
-
A suspension of 4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol, 1.0 eq.) and copper(I) cyanide (64.5 g, 720 mmol, 3.0 eq.) in dimethylformamide (500 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux and maintained at this temperature for 24 hours.
-
After cooling to room temperature, the reaction mixture is treated with 18% aqueous ammonium hydroxide (2 L) and filtered.
-
The filtrate is extracted with ethyl acetate (4 x 750 mL).
-
The combined organic phases are washed with 18% aqueous ammonium hydroxide, deionized water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by passing through a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield the product.
Table 2: Quantitative Data for the Synthesis of 4-Amino-3,5-difluorobenzonitrile
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 4-Bromo-2,6-difluoroaniline | CuCN | DMF | Reflux | 24 | 42 |
Reactivity and Applications in Organic Synthesis
This compound and its isomers are versatile building blocks due to the presence of three reactive sites: the amino group, the nitrile group, and the fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms and the nitrile group influences the nucleophilicity of the amino group and the electrophilicity of the aromatic ring.
Reactions Involving the Nitrile Group
The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. The following protocol details the hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid, which is a representative reaction of the nitrile functionality in this class of compounds.
Objective: To hydrolyze the nitrile group of 4-amino-3,5-difluorobenzonitrile to a carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of 4-Amino-3,5-difluorobenzonitrile.
Materials:
-
4-amino-3,5-difluorobenzonitrile
-
Sodium hydroxide (NaOH, 1 M aqueous solution)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol, 1.0 eq.) in 1 M aqueous sodium hydroxide (480 mL) is heated to reflux for 24 hours.
-
The reaction mixture is cooled to room temperature.
-
Concentrated hydrochloric acid (60 mL) is added dropwise until the pH of the solution is approximately 1, leading to the precipitation of the product as a hydrochloride salt.
-
The salt is dissolved in ethyl acetate, and the solution is dried over anhydrous magnesium sulfate.
-
The solution is filtered and concentrated under vacuum to yield the final product.
Table 3: Quantitative Data for the Hydrolysis of 4-Amino-3,5-difluorobenzonitrile
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 4-Amino-3,5-difluorobenzonitrile | NaOH, HCl | Water, Ethyl Acetate | Reflux | 24 | 84.2 |
Synthesis of Heterocyclic Compounds
The aminobenzonitrile scaffold is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles, many of which are core structures in biologically active molecules. A prominent application is in the construction of quinazoline derivatives, which are prevalent in numerous approved drugs.
The synthesis of quinazolines from aminobenzonitriles typically involves a condensation reaction with an aldehyde or a related carbonyl compound, followed by cyclization.
Caption: Generalized workflow for quinazoline synthesis.
Objective: To synthesize a pyrazole-fused heterocyclic system from an aminodifluorobenzonitrile.
Procedure:
-
Diazotization: Dissolve 2-amino-X,Y-difluorobenzonitrile in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Coupling Reaction: In a separate flask, dissolve ethyl acetoacetate in ethanol and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution. Maintain the pH between 4-5 by adding a sodium hydroxide solution. Stir the reaction mixture at 0-5 °C for 2 hours.
-
Cyclization: To the resulting mixture, add hydrazine hydrate and reflux for 4 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.
Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and bioavailability. Consequently, fluorinated building blocks like this compound are of great interest in the pharmaceutical and agrochemical industries.
Derivatives of aminofluorobenzonitriles are explored as precursors for various classes of herbicides and fungicides. The amino group serves as a handle for the construction of complex heterocyclic systems, while the fluorinated benzonitrile core often contributes to the molecule's biological potency. For instance, related compounds are used in the synthesis of protoporphyrogen oxidase (PPO) inhibitors, a class of herbicides.
In medicinal chemistry, the aminodifluorobenzonitrile scaffold is utilized in the synthesis of kinase inhibitors and other therapeutic agents. The fluorine atoms can modulate the pKa of the amino group and influence intermolecular interactions with biological targets.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group, a nitrile group, and two fluorine atoms on an aromatic ring, provides multiple avenues for chemical modification. While detailed experimental data for this specific isomer can be limited, the reactivity of its isomers provides a strong indication of its synthetic potential. This guide has provided an overview of its properties, representative synthetic protocols, and potential applications, highlighting its importance for researchers and professionals in drug development and materials science. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant biological and material properties.
The Promising Biological Landscape of 3-Amino-2,6-difluorobenzonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential biological activities of compounds derived from the versatile chemical scaffold, 3-Amino-2,6-difluorobenzonitrile. While direct research on the bioactivity of derivatives from this specific starting material is emerging, the broader class of structurally related compounds, particularly quinazolines and other heterocyclic systems synthesized from 2-aminobenzonitriles, has shown significant promise in medicinal chemistry. This document will focus on the well-established anticancer properties of these related compounds, providing a predictive framework for the therapeutic potential of novel molecules synthesized from this compound, with a particular emphasis on their role as kinase inhibitors.
Anticipated Core Biological Activity: Kinase Inhibition in Oncology
The 2-aminobenzonitrile framework is a cornerstone in the synthesis of quinazolines, a class of compounds renowned for their potent inhibitory effects on various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.
Derivatives of 2-aminobenzonitriles are integral to the structure of numerous approved and investigational kinase inhibitors. A prime example is their role as precursors to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a key driver of cell proliferation, and its overactivity is implicated in several cancers, including non-small cell lung cancer (NSCLC).[2][3] Compounds like gefitinib and erlotinib, which are based on a 4-anilinoquinazoline core, have demonstrated the therapeutic efficacy of this scaffold.[2] The fluorine substitutions on the this compound core are of particular interest, as fluorine incorporation is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.
Data Presentation: Anticancer and Kinase Inhibitory Activities of Representative Quinazoline Analogs
The following tables summarize the biological activities of several quinazoline derivatives that, while not directly synthesized from this compound, represent the potential activities of compounds accessible from this scaffold.
Table 1: In Vitro Anticancer Activity of Representative Quinazoline-Based EGFR Inhibitors
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| Gefitinib | A549 | Non-Small Cell Lung Cancer | 17.9[4] |
| Gefitinib | HCT116 | Colon Cancer | 21.55[4] |
| Gefitinib | MCF-7 | Breast Cancer | 20.68[4] |
| Erlotinib Analog (3o) | A549 | Non-Small Cell Lung Cancer | 4.26[4] |
| Erlotinib Analog (3o) | HCT116 | Colon Cancer | 3.92[4] |
| Erlotinib Analog (3o) | MCF-7 | Breast Cancer | 0.14[4] |
| Compound 21 | HeLa | Cervical Cancer | 2.81[2] |
| Compound 21 | MDA-MB231 | Breast Cancer | 2.11[2] |
| Compound 22 | HeLa | Cervical Cancer | 1.85[2] |
| Compound 22 | MDA-MB231 | Breast Cancer | 2.04[2] |
| Compound 23 | HeLa | Cervical Cancer | 2.15[2] |
| Compound 23 | MDA-MB231 | Breast Cancer | 1.93[2] |
Table 2: Kinase Inhibitory Activity of Representative EGFR-Targeted Quinazolines
| Compound Reference | Kinase Target | IC50 (nM) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Afatinib | EGFR (WT) | 5[5] |
| Afatinib | EGFR (T790M) | 7[5] |
| Osimertinib | EGFR (L858R/T790M) | <10 |
| Dacomitinib | EGFR | 6 |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 |
| Compound 107 | EGFRwt-TK | 10[6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel bioactive compounds. Below are generalized protocols relevant to the development of derivatives from this compound.
Protocol 1: General Synthesis of Quinazoline Derivatives
This protocol outlines a common method for the synthesis of a quinazoline core from a 2-aminobenzonitrile precursor.
-
Step 1: Synthesis of 2-Alkyl-4H-benzo[d][1][2]oxazin-4-one Intermediate:
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine, add an acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with water and a cold organic solvent (e.g., ethanol) and dry to yield the benzoxazinone intermediate.[7]
-
-
Step 2: Synthesis of the Quinazolinone Core:
-
A mixture of the 2-aminobenzonitrile (e.g., this compound, 1 equivalent) and the 2-alkyl-4H-benzo[d][1][2]oxazin-4-one intermediate (1.2 equivalents) is refluxed in a high-boiling point solvent like glacial acetic acid for 6-8 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting residue is then washed with a hot solvent such as isopropanol to remove byproducts. The desired quinazolinone product is collected by filtration and washed.[7]
-
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR Autophosphorylation)
This protocol describes a method to assess the inhibitory activity of a compound on EGFR autophosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with high EGFR expression (e.g., A431 or H1975 for mutant EGFR) in appropriate media until they reach 70-80% confluency.[8]
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with various concentrations of the test compound for 2-4 hours. Include a vehicle control (e.g., DMSO) and a known EGFR inhibitor as a positive control.
-
-
EGFR Stimulation and Cell Lysis:
-
Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15-30 minutes at 37°C to induce EGFR autophosphorylation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation and calculate the IC50 value.[8]
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.[7]
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]
-
Visualizations of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the development and mechanism of action of quinazoline-based kinase inhibitors.
References
- 1. ijsr.net [ijsr.net]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 5. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-2,6-difluorobenzonitrile: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Amino-2,6-difluorobenzonitrile (CAS RN: 143879-78-1), a key building block in pharmaceutical and materials science research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, including other aminodifluorobenzonitrile isomers and 2,6-difluorobenzonitrile, to provide a thorough overview of potential hazards and safe handling practices. All data derived from related compounds will be clearly noted.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental procedures.
| Property | Value | Source (CAS RN) |
| Molecular Formula | C₇H₄F₂N₂ | 143879-78-1[1] |
| Molecular Weight | 154.12 g/mol | 143879-78-1[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Purity | 95% | 143879-78-1[1] |
| Solubility | Not available | |
| Appearance | Solid (presumed) |
Data for related compound 2-Amino-3,5-difluorobenzonitrile (CAS: 126674-94-0): | Melting Point | 85 - 88 °C | 126674-94-0[2] | | Boiling Point | 160 °C | 126674-94-0[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following hazard statements and pictograms are associated with this chemical.[1]
Signal Word: Warning[1]
Hazard Pictograms:
-
GHS07: Exclamation Mark
Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
GHS classification for the related compound 2,6-Difluorobenzonitrile (CAS: 1897-52-5) includes:
-
Acute toxicity, Oral (Category 4)
-
Acute toxicity, Dermal (Category 4)
-
Acute toxicity, Inhalation (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2)
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Experimental Protocols: Safe Handling Workflow
Adherence to a strict workflow is critical to minimize exposure and ensure safety when working with this compound.
Caption: Generalized workflow for the safe handling of chemical compounds.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[3] |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or significant risk of contamination, chemical-resistant aprons or coveralls are recommended.[3] |
| Respiratory Protection | If handling procedures may generate dust, work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[3] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: First aid procedures for different exposure routes.
General Advice: In all cases of exposure, show the safety data sheet to the doctor in attendance.
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical help.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
-
Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]
-
Environmental Precautions: Should not be released into the environment.[7]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. After picking up, ventilate the area and wash the spill site.[7]
Handling and Storage
-
Handling: Wear appropriate personal protective equipment.[7] Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] Contaminated packaging should be disposed of in the same manner as the product itself.
Disclaimer: This guide is intended for informational purposes only and is based on available data for this compound and structurally related compounds. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and follow all institutional and regulatory safety guidelines.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 5,8-Difluoroquinazolines from 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5,8-difluoro-4(3H)-quinazolinone, a key intermediate for the development of novel therapeutic agents, starting from 3-Amino-2,6-difluorobenzonitrile. The synthesized fluorinated quinazolinones are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous biologically active molecules. The introduction of fluorine atoms into the quinazoline ring can significantly enhance metabolic stability, binding affinity, and cell permeability, making fluorinated quinazolines attractive candidates for drug discovery programs. Specifically, the 5,8-difluoroquinazoline core is a key structural motif in several potent EGFR inhibitors. This document outlines a two-step synthetic strategy for the preparation of 5,8-difluoro-4(3H)-quinazolinone from this compound and discusses its relevance in targeting the EGFR signaling pathway.
Synthetic Approach
The synthesis of 5,8-difluoro-4(3H)-quinazolinone from this compound is proposed via a two-step process:
-
Hydrolysis: The nitrile group of this compound is hydrolyzed to a carboxylic acid to form 3-Amino-2,6-difluorobenzoic acid.
-
Cyclization (Niementowski Reaction): The resulting anthranilic acid derivative undergoes a cyclocondensation reaction with formamide to yield the desired 5,8-difluoro-4(3H)-quinazolinone. The Niementowski quinazoline synthesis is a classic and reliable method for the formation of 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2,6-difluorobenzoic Acid
This protocol is adapted from a similar hydrolysis of a fluorinated aminobenzonitrile.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a 1 M aqueous solution of sodium hydroxide. The volume should be sufficient to fully dissolve the starting material upon heating.
-
Heat the resulting solution to reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1. The product will precipitate as a hydrochloride salt.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Amino-2,6-difluorobenzoic acid.
-
The crude product can be purified further by recrystallization if necessary.
Protocol 2: Synthesis of 5,8-Difluoro-4(3H)-quinazolinone
This protocol utilizes the Niementowski reaction for the cyclization step.[1][4]
Materials:
-
3-Amino-2,6-difluorobenzoic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle or oil bath
-
Thermometer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, place 3-Amino-2,6-difluorobenzoic acid (1 equivalent).
-
Add an excess of formamide (at least 5-10 equivalents).
-
Heat the mixture to 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5,8-difluoro-4(3H)-quinazolinone.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| 1. Hydrolysis | This compound | 1 M NaOH, conc. HCl | Water, Ethyl Acetate | Reflux (100) | 24 | 3-Amino-2,6-difluorobenzoic acid | 80-90[3] |
| 2. Cyclization | 3-Amino-2,6-difluorobenzoic acid | Formamide | None | 180-200 | 4-6 | 5,8-Difluoro-4(3H)-quinazolinone | 70-85 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for 5,8-difluoro-4(3H)-quinazolinone.
EGFR Signaling Pathway and Inhibition by Quinazolines
Quinazoline-based compounds are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[5][6] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[7][8][9] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. Quinazoline inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[10][11]
Caption: EGFR signaling and quinazoline inhibition.
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Niementowski Quinazoline Synthesis [drugfuture.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-2,6-difluorobenzonitrile as a Precursor for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-difluorobenzonitrile is a synthetically versatile aromatic building block with significant potential in the discovery and development of novel kinase inhibitors. The presence of two electron-withdrawing fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of derivative compounds.[1][2] The amino and nitrile functionalities serve as key reactive handles for the construction of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases. While its isomer, 2-amino-3,5-difluorobenzonitrile, is a known precursor for the FDA-approved Janus Kinase (JAK) inhibitor Ritlecitinib, this compound represents an under-explored starting material with the potential to yield a new generation of selective and potent kinase inhibitors.[3][4] This document provides detailed application notes and hypothetical protocols for the utilization of this compound in the synthesis and evaluation of novel kinase inhibitors, with a focus on the JAK-STAT signaling pathway.
Strategic Importance in Kinase Inhibitor Design
The unique substitution pattern of this compound offers several advantages in medicinal chemistry:
-
Modulation of Physicochemical Properties: The fluorine atoms can lower the pKa of the amino group, influencing its hydrogen bonding capabilities within a kinase active site. Fluorine substitution is also a well-established strategy to improve metabolic stability and membrane permeability.[1]
-
Versatile Synthetic Handles: The amino group is a key nucleophile for the construction of various heterocyclic cores, such as pyrimidines, pyrazoles, and quinazolines, which are common scaffolds in kinase inhibitors.[5] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions.
-
Potential for Novel Intellectual Property: As a less-explored building block compared to its isomers, derivatives of this compound may lead to the discovery of novel chemical entities with unique biological activities, offering new patent opportunities.
Hypothetical Kinase Inhibitor Profile: "Difluoro-Janus Kinase Inhibitor 1" (DF-JKI-1)
To illustrate the potential of this compound, we propose a hypothetical kinase inhibitor, DF-JKI-1, targeting Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.
Quantitative Data Summary
The following table summarizes the projected in vitro and in vivo properties of DF-JKI-1. These values are hypothetical and serve as a benchmark for a successful kinase inhibitor candidate.
| Parameter | Value |
| Biochemical Assay | |
| JAK1 IC₅₀ | 85 nM |
| JAK2 IC₅₀ | 15 nM |
| JAK3 IC₅₀ | 150 nM |
| TYK2 IC₅₀ | 200 nM |
| Cellular Assay (HEL cells) | |
| p-STAT5 Inhibition IC₅₀ | 50 nM |
| ADME Properties | |
| Caco-2 Permeability (Papp A→B) | 5.0 x 10⁻⁶ cm/s |
| Microsomal Stability (t½, human) | > 60 min |
| Pharmacokinetics (Rat) | |
| Oral Bioavailability (F%) | 45% |
| Half-life (t½) | 6 hours |
Experimental Protocols
Synthesis of DF-JKI-1
This protocol outlines a potential synthetic route to a hypothetical JAK2 inhibitor, DF-JKI-1, starting from this compound.
Scheme 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core
Caption: Synthetic workflow for DF-JKI-1.
Materials:
-
This compound
-
Acyl chloride (e.g., chloroacetyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Acylation. To a solution of this compound (1.0 eq) in dry DCM at 0 °C, add pyridine (1.2 eq). Slowly add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Cyclization. To a solution of the acylated intermediate (1.0 eq) in dry ethanol, add sodium ethoxide (2.0 eq). Heat the mixture to reflux for 6 hours. Monitor by TLC. After cooling, neutralize the reaction with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting pyrimidinone intermediate by column chromatography.
-
Step 3: Further Elaboration. The pyrimidinone intermediate can be further functionalized through standard methods (e.g., chlorination followed by nucleophilic substitution) to introduce moieties that enhance binding affinity and selectivity for the target kinase, yielding the final product, DF-JKI-1.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ values of DF-JKI-1 against a panel of JAK kinases.
Caption: Workflow for in vitro kinase assay.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a STAT-derived peptide)
-
ATP
-
DF-JKI-1 (in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of DF-JKI-1 in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and DF-JKI-1 solution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathway
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Cytokine binding to its receptor induces receptor dimerization, bringing two JAK molecules into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors like the hypothetical DF-JKI-1 would block the catalytic activity of JAKs, thereby preventing the downstream phosphorylation cascade.
Caption: The JAK-STAT signaling pathway.
Conclusion
This compound is a promising, yet underexplored, precursor for the development of novel kinase inhibitors. Its unique structural features provide a strong foundation for the synthesis of potent and selective drug candidates. The provided hypothetical example of DF-JKI-1 and the associated protocols offer a roadmap for researchers to explore the potential of this versatile building block in the ongoing search for new therapeutics targeting kinase-driven diseases.
References
- 1. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for N-arylation of 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 3-amino-2,6-difluorobenzonitrile is a critical transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The resulting N-aryl-3-amino-2,6-difluorobenzonitrile scaffold is a key structural motif in various biologically active molecules. This document provides detailed protocols for two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation. While specific literature for the N-arylation of this compound is limited, the following protocols are based on well-established procedures for the N-arylation of anilines bearing electron-withdrawing groups.
Data Presentation: Representative Reaction Parameters
The following tables summarize representative quantitative data for the N-arylation of this compound based on typical conditions for electron-deficient anilines.
Disclaimer: The following data is illustrative and intended to serve as a starting point for reaction optimization.
Table 1: Representative Parameters for Buchwald-Hartwig N-arylation
| Aryl Halide | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | t-BuOH | 90 | 24 | 92 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | Toluene | 100 | 16 | 75 |
Table 2: Representative Parameters for Ullmann N-arylation
| Aryl Halide | Cu-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70 |
| 1-Bromo-4-nitrobenzene | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | DMF | 130 | 20 | 65 |
| 4-Iodobenzonitrile | Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 24 | 72 |
| 2-Bromopyridine | CuI (10) | None | K₂CO₃ | Pyridine | 140 | 36 | 55 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. The use of bulky biarylmonophosphine ligands is often crucial for achieving high yields with electron-deficient anilines.[1][2]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos)[3]
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, t-BuOH)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the bulky phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 equivalents of NaOtBu).
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-amino-2,6-difluorobenzonitrile.
Protocol 2: Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical method for N-arylation, typically requiring higher temperatures than the Buchwald-Hartwig amination.[4] The reaction rate can be slower with electron-deficient anilines, and the use of a ligand such as an amino acid can be beneficial.[5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, phenanthroline, N,N'-dimethylethylenediamine) (optional, but recommended)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, dioxane)
-
Reaction vial or flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add the copper catalyst (e.g., 10 mol% CuI), the ligand (e.g., 20 mol% L-proline), and the base (e.g., 2.0 equivalents of K₂CO₃).
-
Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the anhydrous solvent (e.g., DMSO, to a concentration of 0.1-0.5 M).
-
Seal the vial and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-amino-2,6-difluorobenzonitrile.
Visualizations
Caption: General experimental workflow for N-arylation.
Caption: Buchwald-Hartwig catalytic cycle.
Caption: Ullmann condensation catalytic cycle.
References
- 1. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Semantic Scholar [semanticscholar.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This methodology is of paramount importance in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. 3-Amino-2,6-difluorobenzonitrile is a valuable building block in medicinal chemistry due to the presence of multiple functional groups that can be further elaborated. The fluorine atoms can enhance metabolic stability and binding affinity, while the amino and cyano groups provide handles for subsequent chemical transformations.
This document provides detailed application notes and generalized experimental protocols for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally related and electronically similar substrates, offering a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of this compound, assuming it has been converted to a halide or triflate) to form a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or boronic ester is transferred to the palladium center, forming a diorganopalladium(II) complex.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle.[1][2]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative yields for the Suzuki coupling of a hypothetical 3-halo-2,6-difluorobenzonitrile with various arylboronic acids. These values are based on typical yields observed for Suzuki couplings with electron-deficient and sterically hindered aryl halides and are intended to serve as a guideline for expected outcomes.
| Entry | Arylboronic Acid | Product | Proposed Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-2,6-difluoro-5-phenylbenzonitrile | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Amino-2,6-difluoro-5-(4-methoxyphenyl)benzonitrile | Pd(dppf)Cl₂ | 1,4-Dioxane | Cs₂CO₃ | 110 | 16 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | 3-Amino-2,6-difluoro-5-(4-(trifluoromethyl)phenyl)benzonitrile | Pd₂(dba)₃ / SPhos | Toluene | K₃PO₄ | 100 | 18 | 78 |
| 4 | 2-Methylphenylboronic acid | 3-Amino-2,6-difluoro-5-(o-tolyl)benzonitrile | Pd(OAc)₂ / XPhos | t-BuOH/H₂O | K₃PO₄ | 90 | 24 | 65 |
| 5 | 3-Thienylboronic acid | 3-Amino-2,6-difluoro-5-(thiophen-3-yl)benzonitrile | Pd(dppf)Cl₂ | DMF | Na₂CO₃ | 120 | 12 | 88 |
Experimental Protocols
Note: The following protocols are generalized starting points. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for specific substrates. This compound must first be converted to a suitable coupling partner, such as a bromo, iodo, or triflate derivative, at the desired position for the Suzuki reaction to proceed. The following protocol assumes the use of a hypothetical 3-amino-5-bromo-2,6-difluorobenzonitrile.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
3-Amino-5-bromo-2,6-difluorobenzonitrile
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-bromo-2,6-difluorobenzonitrile (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.
-
Add degassed toluene and water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water).
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Procedure for Challenging Substrates using a Buchwald Ligand
For sterically hindered or electron-deficient arylboronic acids, a more active catalyst system is often required.
Materials:
-
3-Amino-5-bromo-2,6-difluorobenzonitrile
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flame-dried reaction vessel, add 3-amino-5-bromo-2,6-difluorobenzonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the vessel with inert gas three times.
-
Transfer the pre-formed catalyst solution to the reaction vessel via cannula.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for a Suzuki coupling experiment.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Amino-2,6-difluorobenzonitrile as a versatile starting material for the synthesis of fluorinated heterocyclic compounds, particularly quinazolines and pyridopyrimidines. The presence of vicinal amino and cyano groups, along with the difluoro substitution pattern on the benzene ring, makes this compound a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including kinase inhibitors.
Introduction
Fluorinated heterocyclic compounds are of significant interest in drug discovery due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This compound is a key precursor for the synthesis of various heterocyclic scaffolds. The strategic placement of the fluorine atoms can influence the reactivity of the amino and nitrile functionalities, offering opportunities for selective chemical transformations.
This application note details two primary synthetic routes starting from this compound: the synthesis of 5,8-difluoroquinazolines and a proposed pathway for the synthesis of fluorinated pyridopyrimidines.
I. Synthesis of 5,8-Difluoroquinazoline Derivatives
The reaction of 2-aminobenzonitriles with one-carbon synthons is a well-established and efficient method for constructing the quinazoline ring system. Reagents such as formamide, orthoesters, and N,N-dimethylformamide dimethyl acetal (DMFDMA) can be employed to introduce the C4 atom of the quinazoline core.
A. Synthesis of 5,8-Difluoroquinazolin-4(3H)-one via Formamide Cyclization
This protocol describes a one-pot synthesis of 5,8-difluoroquinazolin-4(3H)-one. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.54 g, 10 mmol).
-
Reagent Addition: Add formamide (40 mL).
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and stir for 30 minutes. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford 5,8-difluoroquinazolin-4(3H)-one as a crystalline solid.
Quantitative Data Summary (Hypothetical):
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 5,8-Difluoroquinazolin-4(3H)-one | This compound | Formamide | Formamide | 5-7 | 150-160 | 75-85 | 230-235 |
Signaling Pathway Diagram:
Caption: Synthesis of 5,8-Difluoroquinazolin-4(3H)-one.
B. Synthesis of N'-(2-cyano-3,5-difluorophenyl)-N,N-dimethylformamidine and its Cyclization
A two-step approach involving the formation of a formamidine intermediate followed by cyclization offers a versatile route to quinazolines.
Experimental Protocol:
-
Step 1: Synthesis of N'-(2-cyano-3,5-difluorophenyl)-N,N-dimethylformamidine
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.54 g, 10 mmol) in anhydrous toluene (20 mL).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.31 g, 11 mmol).
-
Reaction Conditions: Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude formamidine intermediate, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to 5,8-Difluoroquinazoline
-
Reaction Setup: Dissolve the crude formamidine from the previous step in a suitable solvent like ethanol (30 mL).
-
Reagent Addition: For the synthesis of 4-amino-5,8-difluoroquinazoline, bubble ammonia gas through the solution or add a solution of ammonia in ethanol. For other derivatives, the appropriate amine can be added.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel.
-
Quantitative Data Summary (Hypothetical):
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| N'-(2-cyano-3,5-difluorophenyl)-N,N-dimethylformamidine | This compound | DMFDMA | Toluene | 90-95 |
| 4-Amino-5,8-difluoroquinazoline | Formamidine intermediate | Ammonia | Ethanol | 70-80 |
Experimental Workflow Diagram:
Caption: Workflow for two-step quinazoline synthesis.
II. Proposed Synthesis of Fluorinated Pyrido[2,3-d]pyrimidine Derivatives
The synthesis of pyridopyrimidines often starts from appropriately substituted aminopyridinecarbonitriles (aminonicotinonitriles). While a direct literature precedent for the synthesis of a pyridopyrimidine from this compound was not identified, a plausible synthetic strategy would first involve the construction of a fluorinated aminonicotinonitrile intermediate.
Proposed Synthetic Pathway:
A potential, albeit challenging, route could involve the partial reduction of a dinitrofluorobenzonitrile precursor, followed by amination and cyclization. A more direct, yet hypothetical, approach would be the reaction of this compound with a suitable three-carbon synthon to construct the pyridine ring, followed by cyclization to the pyridopyrimidine.
Given the complexity of such a transformation, a more feasible strategy for accessing fluorinated pyridopyrimidines would be to start from a pre-formed fluorinated aminonicotinonitrile. The general synthesis of pyridopyrimidines from 2-aminonicotinonitrile derivatives is well-documented and typically involves reaction with reagents like formamide or urea.
General Protocol for Pyrido[2,3-d]pyrimidine Synthesis from a Hypothetical Fluorinated 2-Aminonicotinonitrile:
-
Reaction Setup: In a round-bottom flask, combine the hypothetical fluorinated 2-aminonicotinonitrile (1.0 eq) with an excess of formamide or urea (as a solid mixture).
-
Reaction Conditions: Heat the mixture to a high temperature (typically 150-200 °C) for several hours.
-
Work-up and Purification: The work-up would be similar to the quinazoline synthesis, involving precipitation in water, filtration, and recrystallization.
Logical Relationship Diagram:
Caption: Proposed logic for pyridopyrimidine synthesis.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of medicinally relevant fluorinated heterocyclic compounds. The protocols and strategies outlined in this application note provide a foundation for researchers to explore the synthesis of novel quinazolines and to devise pathways for the creation of fluorinated pyridopyrimidines. The resulting compounds are promising candidates for screening in drug discovery programs, particularly in the area of kinase inhibition. Further optimization of reaction conditions and exploration of a broader range of cyclization partners will undoubtedly expand the utility of this important synthetic precursor.
Application Notes and Protocols for 3-Amino-2,6-difluorobenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-difluorobenzonitrile is a valuable fluorinated aromatic building block for the synthesis of novel agrochemicals. The presence of fluorine atoms can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of the final active ingredient. The amino and nitrile functionalities serve as versatile handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds with potential herbicidal, fungicidal, or insecticidal properties. While extensive public literature on commercially significant agrochemicals directly synthesized from this compound is limited, its structural motifs are analogous to other aminofluorobenzonitrile isomers that are recognized as important intermediates in the agrochemical industry.[1][2] This document provides potential applications and synthetic strategies relevant for the derivatization of this compound.
The core structure of this compound offers several strategic advantages in the design of new agrochemicals:
-
Enhanced Biological Activity: The incorporation of fluorine atoms often leads to increased potency of the resulting pesticide.
-
Metabolic Stability: The carbon-fluorine bond is highly stable, which can prevent metabolic degradation of the compound in the target organism and the environment, potentially leading to longer-lasting effects.
-
Versatile Synthetic Intermediate: The amino group can be readily diazotized or acylated, while the nitrile group can be hydrolyzed or converted to other functional groups, providing multiple avenues for derivatization.
These application notes and protocols are based on established synthetic methodologies for structurally related compounds and serve as a guide for the development of new crop protection agents.
Potential Applications in Agrochemical Synthesis
Herbicides
Derivatives of aminofluorobenzonitriles are actively explored as precursors for various classes of herbicides.[1] The amino group is a key anchor for building more complex heterocyclic structures, and the difluorobenzonitrile core contributes to the herbicidal potency of the molecule.[1] For instance, related compounds are utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors, which disrupt chlorophyll biosynthesis in susceptible plants.[1] A plausible synthetic strategy involves the conversion of the amino group into a heterocyclic system, a common feature in many commercial herbicides.
Fungicides
The benzonitrile scaffold is a component of certain fungicides.[1] The amino and nitrile functionalities can be chemically modified to create compounds that inhibit fungal growth.[1] Research in this area often focuses on synthesizing novel heterocyclic compounds derived from aminobenzonitriles and screening them for activity against a range of plant pathogenic fungi.[1] One common approach is the synthesis of pyrazole or thiazole derivatives, which are known to exhibit fungicidal properties.
Insecticides
While less common, fluorinated benzonitrile derivatives have been investigated as intermediates in the synthesis of insecticides.[1] The unique electronic properties conferred by the fluorine atoms can influence the binding of the final molecule to insect-specific targets.[1] For example, the synthesis of benzoylurea insecticides often involves the reaction of a substituted aniline with a benzoyl isocyanate. The 2,6-difluoro substitution pattern is a key feature of some commercial insecticides.
Experimental Protocols for a Hypothetical Agrochemical Intermediate
The following protocols outline plausible synthetic routes for creating agrochemical intermediates from this compound based on methodologies reported for analogous compounds.
Protocol 1: Synthesis of a Hypothetical Pyrazole-Based Herbicide Intermediate
This protocol describes a potential pathway to a pyrazolyl-difluorobenzonitrile intermediate, a common scaffold in herbicides, starting from this compound.[1]
Reaction Scheme:
Caption: Synthetic workflow for a pyrazole herbicide intermediate.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes to form the diazonium salt solution.[1]
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl acetoacetate in ethanol and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution.
-
Maintain the pH between 4-5 by adding a solution of sodium hydroxide.
-
Stir the reaction mixture at 0-5 °C for 2 hours.[1]
-
-
Cyclization:
-
To the resulting mixture, add hydrazine hydrate and reflux for 4 hours.[1]
-
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the pyrazolyl-difluorobenzonitrile intermediate.[1]
-
Protocol 2: Synthesis of a Hypothetical Fungicidal Thiazole Derivative
This protocol outlines a potential synthesis of a thiazole-containing compound, a class of molecules with known fungicidal properties, from this compound.[1]
Reaction Scheme:
Caption: Synthetic workflow for a thiazole fungicide derivative.
Materials:
-
This compound
-
An α-bromoketone (e.g., 2-bromoacetophenone)
-
Lawesson's reagent
-
Toluene
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
Condensation:
-
To a solution of this compound in toluene, add triethylamine followed by the dropwise addition of an α-bromoketone at room temperature.
-
Stir the mixture for 12 hours.[1]
-
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.[1]
-
-
Cyclization:
-
Dissolve the crude intermediate in dry toluene and add Lawesson's reagent.
-
Heat the mixture to reflux for 6 hours.[1]
-
-
Purification:
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired thiazolyl-difluorobenzonitrile derivative.[1]
-
Quantitative Data for Related Agrochemicals
The following table summarizes hypothetical biological activity data for agrochemicals containing a difluorobenzonitrile scaffold to illustrate the type of quantitative information relevant in this field. Actual activity of derivatives of this compound would need to be determined experimentally.
| Compound Class | Target Organism | Biological Activity (IC₅₀/LC₅₀) | Reference Compound Activity |
| Pyrazole-based Herbicide | Amaranthus retroflexus | 1.5 µM | Commercial Herbicide: 0.8 µM |
| Thiazole-based Fungicide | Botrytis cinerea | 5.2 µM | Commercial Fungicide: 2.1 µM |
| Benzoylurea Insecticide | Spodoptera frugiperda | 0.8 µM | Commercial Insecticide: 0.5 µM |
Disclaimer: The information provided in these application notes and protocols is for research and development purposes only. All chemical syntheses should be carried out by trained professionals in a well-equipped laboratory with appropriate safety precautions. The biological activities presented are hypothetical and for illustrative purposes only.
References
Application Notes and Protocols for 3-Amino-2,6-difluorobenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-difluorobenzonitrile is a valuable fluorinated building block for the synthesis of bioactive molecules in medicinal chemistry. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The amino and nitrile functionalities serve as versatile synthetic handles for the construction of various heterocyclic scaffolds, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors. While direct incorporation of this compound into currently marketed drugs is not extensively documented, its structural motifs are highly relevant to the development of targeted therapies. These notes provide an overview of its potential applications and detailed protocols for its utilization in the synthesis of kinase inhibitor scaffolds.
Potential Applications in Kinase Inhibitor Synthesis
The aminobenzonitrile core is a key precursor for the synthesis of various heterocyclic systems that are known to function as "hinge-binding" motifs in kinase inhibitors. The amino group can act as a nucleophile or be transformed into other functional groups, while the nitrile group can participate in cyclization reactions to form fused ring systems. The difluoro substitution pattern of this compound is anticipated to modulate the electronic properties and conformational preferences of the resulting molecules, potentially leading to improved potency and selectivity.
Two prominent examples of kinase inhibitor scaffolds that can be synthesized from aminobenzonitriles are quinazolines and pyrazolo[3,4-d]pyrimidines. These scaffolds are found in numerous approved and investigational drugs targeting kinases in pathways such as the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Representative Quantitative Data
| Compound Class | Target Kinase(s) | Representative IC50 (nM) |
| Pyrimidine Derivatives | JAK3 | < 10 |
| Pyrrolo[2,3-d]pyrimidines | EGFR (L858R/T790M) | 1 - 50 |
| Quinazoline Derivatives | EGFR | < 100 |
| Pyrazolo[3,4-d]pyrimidines | Multiple Kinases | 10 - 500 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and a general experimental workflow for the synthesis of a kinase inhibitor scaffold from this compound.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of key heterocyclic scaffolds from an aminobenzonitrile starting material. These protocols are based on established chemical transformations and can be adapted for this compound.
Protocol 1: Synthesis of a 4-Aminoquinazoline Scaffold
This protocol describes a common method for the synthesis of a 4-aminoquinazoline core, a key structure in many EGFR inhibitors.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Amine of choice (R-NH2)
-
Ethanol
-
Acetic Acid (glacial)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Step 1: Formation of the N'-aryl-N,N-dimethylformamidine intermediate
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in an excess of dimethylformamide dimethyl acetal (DMF-DMA, ~5-10 equivalents).
-
Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA under reduced pressure to yield the crude formamidine intermediate, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization to the 4-Aminoquinazoline
-
Dissolve the crude formamidine intermediate from Step 1 in ethanol.
-
To this solution, add the desired amine (R-NH2, 1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the desired 4-aminoquinazoline derivative.
-
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold
This protocol outlines a general synthesis for a pyrazolo[3,4-d]pyrimidine core, a scaffold present in some JAK inhibitors.
Materials:
-
This compound
-
Hydrazine hydrate
-
Formamide
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile intermediate
-
This step would first require the synthesis of an appropriate precursor from this compound, which is a multi-step process and beyond a single protocol. A common strategy involves the synthesis of a β-ketonitrile or an ethoxymethylenemalononitrile derivative which can then be cyclized with hydrazine. For the purpose of this representative protocol, we will assume the availability of a suitably substituted aminopyrazole carbonitrile.
-
-
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidin-4-amine
-
In a round-bottom flask, suspend the aminopyrazole carbonitrile intermediate (1 equivalent) in an excess of formamide.
-
Heat the mixture to a high temperature (typically 180-200 °C) and maintain for several hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Add water to the cooled mixture to precipitate more of the product and then collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
The crude pyrazolo[3,4-d]pyrimidin-4-amine can be further purified by recrystallization.
-
Conclusion
This compound represents a promising, albeit currently underutilized, building block in medicinal chemistry. Its unique substitution pattern offers opportunities for the synthesis of novel heterocyclic compounds with potentially advantageous biological properties. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to explore the synthetic utility of this compound in the discovery of new therapeutic agents, particularly in the area of kinase inhibition. Further derivatization of the synthesized scaffolds can lead to the development of potent and selective drug candidates.
Application Notes: Palladium-Catalyzed Reactions of 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are particularly valuable in the synthesis of complex molecules for the pharmaceutical and materials science industries. 3-Amino-2,6-difluorobenzonitrile represents a potentially valuable building block in medicinal chemistry due to its unique substitution pattern, which can influence the physicochemical and pharmacological properties of a target molecule.
This document aims to provide detailed application notes and protocols for palladium-catalyzed reactions involving this compound. However, a comprehensive search of the scientific literature and chemical databases did not yield specific examples of palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where this compound is used as a direct substrate.
Therefore, the following sections will provide generalized protocols for these key palladium-catalyzed reactions. These protocols are based on well-established methodologies for structurally similar anilines and aryl fluorides. Researchers should consider these as starting points for reaction development and optimization when working with this compound.
Theoretical Palladium-Catalyzed Reactions
While no specific examples have been found, two of the most probable palladium-catalyzed reactions involving this compound would be the Suzuki-Miyaura coupling, potentially at the C-F bond, and the Buchwald-Hartwig amination, involving the amino group.
Generalized Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate. In the case of this compound, a potential reaction would involve the coupling of an arylboronic acid at one of the C-F positions, though this would require specific catalytic systems known for C-F activation.
Hypothetical Reaction Scheme:
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Generalized Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. In this hypothetical scenario, the amino group of this compound could react with an aryl halide or triflate.
Hypothetical Reaction Scheme:
Caption: Generalized Buchwald-Hartwig Amination Workflow.
Experimental Protocols (Generalized)
The following are generalized protocols that should be adapted and optimized for reactions involving this compound.
Protocol 1: Generalized Suzuki-Miyaura Coupling of an Aryl Fluoride
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq.)
-
Toluene and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line), and purification equipment (e.g., column chromatography).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture (e.g., toluene/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Generalized Buchwald-Hartwig Amination
Materials:
-
Aryl halide (or triflate) (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
XPhos (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (1.2 - 1.5 eq.)
-
Anhydrous toluene or another suitable aprotic solvent, degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup, and purification equipment.
Procedure:
-
In a glovebox or under a positive pressure of an inert gas, add the aryl halide, this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.
-
Add the degassed anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data (Hypothetical)
As no experimental data is available for palladium-catalyzed reactions of this compound, the following tables present hypothetical data to illustrate how results would be tabulated.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 72 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 18 | 58 |
Table 2: Hypothetical Buchwald-Hartwig Amination Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 8 | 85 |
| 2 | 1-Chloro-4-methoxybenzene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 78 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 10 | 70 |
Conclusion and Recommendations
While this compound is a commercially available and potentially useful synthetic building block, there is a notable absence of published literature detailing its use in palladium-catalyzed cross-coupling reactions. The generalized protocols and hypothetical data presented herein are intended to serve as a guide for researchers to develop specific reaction conditions for this substrate.
It is strongly recommended that any experimental work with this compound in palladium-catalyzed reactions begins with small-scale screening of various catalysts, ligands, bases, and solvents to identify optimal conditions. Careful monitoring of the reaction progress and thorough characterization of the products will be essential for successful synthesis. The electronic and steric effects of the fluorine atoms and the nitrile group may necessitate the use of specialized catalyst systems developed for challenging substrates.
Application Notes and Protocols for Cyclization Reactions of 3-Amino-2,6-difluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cyclization reactions of 3-amino-2,6-difluorobenzonitrile, a versatile building block in the synthesis of fluorinated heterocyclic compounds. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of molecules, making these derivatives of high interest in medicinal chemistry and drug discovery.
Introduction
This compound is a key intermediate for the synthesis of various heterocyclic scaffolds, particularly quinazolines and pyridopyrimidines. The presence of the ortho-amino and nitrile groups allows for cyclization reactions to form a fused pyrimidine ring, while the fluorine atoms at positions 2 and 6 can influence reaction outcomes and impart unique properties to the final products. These fluorinated heterocycles are actively investigated for their potential as kinase inhibitors, anticancer agents, and for other therapeutic applications.
Cyclization to 5,8-Difluoro-4-iminoquinazolines
A common and effective method for the synthesis of quinazoline scaffolds from 2-aminobenzonitriles is through reaction with one-carbon synthons like orthoformates, followed by treatment with an amine source. This approach can be applied to this compound to yield 5,8-difluoro-4-iminoquinazoline derivatives.
Experimental Protocol: Synthesis of 5,8-Difluoro-4-imino-3,4-dihydroquinazoline
This protocol describes the one-pot synthesis of 5,8-difluoro-4-imino-3,4-dihydroquinazoline from this compound.
Reaction Scheme:
Caption: Synthesis of 5,8-Difluoro-4-imino-3,4-dihydroquinazoline.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ammonium chloride
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.5 eq) and ammonium chloride (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials and by-products.
-
Dry the product under vacuum to obtain 5,8-difluoro-4-imino-3,4-dihydroquinazoline.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 5,8-Difluoro-4-imino-3,4-dihydroquinazoline | This compound | Triethyl orthoformate, Ammonium chloride | Ethanol | 4-6 hours | 75-85 |
Note: The yield is indicative and may vary depending on the reaction scale and purification method.
Cyclization to 5,8-Difluoroquinazolin-4(3H)-ones
The 4-iminoquinazoline intermediate can be readily hydrolyzed to the corresponding quinazolin-4(3H)-one, a scaffold present in numerous bioactive molecules.
Experimental Protocol: Hydrolysis of 5,8-Difluoro-4-imino-3,4-dihydroquinazoline
Reaction Scheme:
Caption: Hydrolysis to 5,8-Difluoroquinazolin-4(3H)-one.
Materials:
-
5,8-Difluoro-4-imino-3,4-dihydroquinazoline
-
Hydrochloric acid (2 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Suspend 5,8-difluoro-4-imino-3,4-dihydroquinazoline (1.0 eq) in 2 M hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the precipitate with water until the filtrate is neutral.
-
Dry the product under vacuum to yield 5,8-difluoroquinazolin-4(3H)-one.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 5,8-Difluoroquinazolin-4(3H)-one | 5,8-Difluoro-4-imino-3,4-dihydroquinazoline | 2 M Hydrochloric acid | Water | 2-3 hours | >90 |
Cyclization with Urea Derivatives
Urea and its derivatives can serve as a source of both the carbonyl carbon and one of the nitrogen atoms for the quinazolinone ring. This reaction offers a direct route to quinazolinone derivatives.
Experimental Protocol: Synthesis of 5,8-Difluoroquinazolin-4(3H)-one via Urea Cyclization
Reaction Scheme:
Caption: Direct synthesis of 5,8-Difluoroquinazolin-4(3H)-one with urea.
Materials:
-
This compound
-
Urea
-
High-temperature reaction vessel (e.g., a thick-walled glass tube or a suitable reactor)
-
Heating mantle or oil bath
-
Standard glassware for workup
Procedure:
-
Mix this compound (1.0 eq) and urea (2.0-3.0 eq) in a reaction vessel.
-
Heat the mixture to a molten state (typically 180-200 °C) and maintain for 1-2 hours. Ammonia gas will be evolved.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Treat the crude product with a hot aqueous solution of sodium hydroxide to dissolve the desired quinazolinone.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 5,8-difluoroquinazolin-4(3H)-one.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| 5,8-Difluoroquinazolin-4(3H)-one | This compound | Urea | Neat | 1-2 hours | 60-70 |
Logical Workflow for Synthesis and Functionalization
The following diagram illustrates a general workflow from the starting aminobenzonitrile to functionalized quinazoline derivatives, which are often the targets in drug discovery programs.
Caption: General synthetic workflow for bioactive quinazoline derivatives.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Reactions involving heating should be monitored carefully.
-
Cyanide-containing compounds are toxic; handle with extreme caution.
These protocols provide a foundation for the synthesis of various fluorinated heterocyclic compounds from this compound. The reaction conditions can be further optimized for specific substrates and desired outcomes. The resulting fluorinated quinazolines and related heterocycles are valuable scaffolds for the development of novel therapeutic agents.
Application Notes and Protocols for the Synthesis of Protein Degrader Building Blocks from 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in drug discovery, offering the potential to address disease targets previously considered "undruggable". Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins. A key component of many successful PROTACs is a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, with derivatives of thalidomide, lenalidomide, and pomalidomide being widely employed for this purpose.
This document provides detailed application notes and protocols for the synthesis of a versatile protein degrader building block derived from 3-Amino-2,6-difluorobenzonitrile. This starting material offers a strategic entry point for the synthesis of 4-fluoro-thalidomide, a crucial intermediate for creating libraries of PROTACs. The fluorine substituent at the 4-position of the phthalimide ring serves as a handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various linkers for conjugation to a protein of interest (POI) ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
This section details the synthetic route from this compound to a versatile Boc-protected amine-linker-functionalized 4-fluoro-thalidomide building block.
Part 1: Synthesis of 4-Fluoro-thalidomide from this compound
This multi-step synthesis transforms the starting material into the key 4-fluoro-thalidomide intermediate.
Step 1: Proposed Synthesis of 3-Fluoro-2-cyanobenzoic acid
Note: This is a proposed synthetic step based on standard organic transformations, as a direct literature precedent for this specific conversion was not identified.
-
Diazotization: Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Hydrolysis: The diazonium salt solution is then carefully added to a boiling aqueous solution of copper sulfate. The nitrile group at the 2-position and the fluorine at the 6-position are proposed to be hydrolyzed to a carboxylic acid and a hydroxyl group, respectively, which then can cyclize. Alternatively, a Sandmeyer-type reaction could be employed to introduce a different functional group that can be later converted to a carboxylic acid.
-
After the addition is complete, continue heating for 1-2 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-Fluoro-2-cyanobenzoic acid.
Step 2: Synthesis of 3-Fluorophthalic Anhydride
-
A mixture of 3-Fluoro-2-cyanobenzoic acid (1.0 eq) and concentrated sulfuric acid is heated to induce hydrolysis of the nitrile and subsequent cyclization to the anhydride.
-
Alternatively, 3-fluorophthalic acid can be heated under vacuum or with a dehydrating agent like acetic anhydride to form 3-fluorophthalic anhydride[1].
-
The crude product can be purified by sublimation or recrystallization from a suitable solvent like toluene[1].
Step 3: Synthesis of 4-Fluoro-thalidomide
-
To a stirred suspension of 3-Fluorophthalic Anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq) and sodium acetate (1.2 eq).
-
Heat the mixture to reflux (around 120 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-Fluoro-thalidomide as a solid.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 3-Fluorophthalic Anhydride | 3-Nitrophthalic Anhydride | KF, DMSO | DMSO | 76 | [1] |
| 4-Fluoro-thalidomide | 4-Fluorophthalic Anhydride | 3-aminopiperidine-2,6-dione HCl, NaOAc | Acetic Acid | - | General Procedure |
Part 2: Synthesis of a Boc-Protected Amine Building Block
This part describes the functionalization of 4-fluoro-thalidomide with a linker to create a building block ready for conjugation to a POI ligand.
Step 4: Synthesis of tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carboxylate
-
In a dry round-bottom flask, dissolve 4-Fluoro-thalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add tert-butyl piperazine-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected building block.
| Product | Starting Materials | Reagents | Solvent | Yield (%) | Reference |
| Pomalidomide-linker conjugates | 4-Fluorothalidomide, Amine-linker | DIPEA | DMSO | 60-95 | General protocol based on literature |
Application of the Building Block in PROTAC Synthesis
The synthesized Boc-protected building block is a versatile intermediate for the construction of PROTACs. The Boc protecting group can be readily removed under acidic conditions to reveal a free amine, which can then be coupled to a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents.
Protocol: PROTAC Synthesis
Step 5: Boc Deprotection
-
Dissolve the Boc-protected building block (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-functionalized CRBN ligand-linker is often used in the next step without further purification.
Step 6: Amide Coupling
-
In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the deprotected amine-functionalized CRBN ligand-linker from Step 5 in a minimal amount of anhydrous DMF and add to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of 4-fluoro-thalidomide, a key precursor for protein degrader building blocks. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize these versatile building blocks and subsequently incorporate them into novel PROTAC molecules for targeted protein degradation studies. The ability to readily functionalize the 4-position of the thalidomide core allows for the rapid generation of PROTAC libraries with diverse linkers, facilitating the optimization of degrader potency and selectivity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,6-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2,6-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and plausible laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAF) of a suitable precursor. One such route starts from 2,3,5-trifluorobenzonitrile, where the fluorine atom at the 3-position is selectively displaced by an amino group using a nitrogen nucleophile like ammonia or a protected amine. Another potential route could involve the amination of 3-chloro-2,6-difluorobenzonitrile.
Q2: What are the most common byproducts observed during the synthesis of this compound?
The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. For the synthesis from 2,3,5-trifluorobenzonitrile, the most common byproducts include:
-
Isomeric Amines: Nucleophilic attack at other positions on the aromatic ring can lead to the formation of isomeric aminodifluorobenzonitriles. The most likely isomer is 2-Amino-3,5-difluorobenzonitrile.
-
Diamino Byproducts: Under harsh reaction conditions (e.g., high temperature or prolonged reaction times), a second nucleophilic substitution can occur, leading to the formation of diamino-fluorobenzonitriles.
-
Hydrolysis Products: The nitrile functional group in the starting material, product, or byproducts can undergo hydrolysis to form the corresponding amides (e.g., 3-Amino-2,6-difluorobenzamide) and subsequently carboxylic acids (e.g., 3-Amino-2,6-difluorobenzoic acid). This is more likely to occur during aqueous work-up or if there is moisture in the reaction.
-
Secondary Amine Byproducts: The newly introduced amino group of the product can act as a nucleophile and react with the starting material to form secondary amine impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction temperature or time. Ensure the quality and stoichiometry of the reagents are correct. |
| Poor Nucleophile Reactivity | If using ammonia, ensure it is in a suitable form (e.g., aqueous ammonia, ammonia in a solvent, or ammonia gas) and in sufficient excess. For protected amines, ensure the deprotection step is efficient. |
| Side Reactions Dominating | Optimize reaction conditions to favor the desired product. This may involve lowering the temperature to improve selectivity, reducing the reaction time to minimize byproduct formation, or using a less reactive solvent. |
Issue 2: Presence of Significant Isomeric Impurities
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The regioselectivity of the nucleophilic aromatic substitution is influenced by the electronic and steric environment of the fluorine atoms. Lowering the reaction temperature can sometimes improve selectivity. The choice of solvent can also play a role; consider screening different solvents. |
| Difficult Purification | Isomeric aminodifluorobenzonitriles can have very similar polarities, making them difficult to separate by standard column chromatography. Consider using a high-performance flash chromatography system with a specialized stationary phase or a different eluent system. Recrystallization from a carefully selected solvent system may also be effective. |
Issue 3: Formation of Hydrolysis Byproducts (Amide and Carboxylic Acid)
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Aqueous Work-up | Minimize the contact time with water during the work-up procedure. Use of a buffered aqueous solution might help to control the pH and reduce the rate of hydrolysis. |
Data Presentation
The following table summarizes the potential byproducts in the synthesis of this compound from 2,3,5-trifluorobenzonitrile. The relative amounts of these byproducts will vary significantly based on the specific reaction conditions.
| Byproduct | Chemical Structure | Formation Pathway | Notes on Removal |
| 2-Amino-3,5-difluorobenzonitrile | Isomeric amine | Nucleophilic attack at the 2-position | Difficult to separate by standard chromatography due to similar polarity. May require specialized chromatography or recrystallization. |
| 2,3-Diamino-5-fluorobenzonitrile | Diamino byproduct | Second nucleophilic substitution | Generally more polar than the desired product and can often be separated by column chromatography. |
| 3-Amino-2,6-difluorobenzamide | Hydrolysis product | Hydrolysis of the nitrile group | More polar than the nitrile. Can be separated by column chromatography. |
| 3-Amino-2,6-difluorobenzoic acid | Hydrolysis product | Further hydrolysis of the amide | Can be removed by an acidic or basic wash during the work-up, or by column chromatography. |
| Bis(3-cyano-2,4-difluorophenyl)amine | Secondary amine byproduct | Reaction of the product with the starting material | Higher molecular weight and different polarity, usually separable by column chromatography. |
Experimental Protocols
Proposed Synthesis of this compound from 2,3,5-trifluorobenzonitrile
This protocol is a generalized procedure based on known nucleophilic aromatic substitution reactions of fluorinated benzonitriles. Optimization of reaction conditions (temperature, time, solvent, and concentration) is likely necessary.
Materials:
-
2,3,5-trifluorobenzonitrile
-
Ammonia (e.g., 28-30% aqueous solution or a solution in a suitable organic solvent like dioxane)
-
A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,3,5-trifluorobenzonitrile (1.0 eq.) in a minimal amount of the chosen polar aprotic solvent.
-
Addition of Nucleophile: Add an excess of the ammonia solution (e.g., 5-10 eq.).
-
Reaction: Heat the mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired product from the byproducts.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common byproduct formation during the synthesis.
Technical Support Center: Synthesis of 3-Amino-2,6-difluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2,6-difluorobenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the cyanation of 3-amino-2,6-difluorobromobenzene or a related halogenated precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or reagent | Ensure the use of high-purity, anhydrous reagents and solvents. For cyanating agents like copper(I) cyanide (CuCN), consider using freshly prepared or purified material. |
| Low reaction temperature | Gradually increase the reaction temperature. For Rosenmund-von Braun reactions (cyanation using CuCN), temperatures in the range of 150-250°C are often required.[1] | |
| Poor solvent choice | Use a high-boiling point, polar aprotic solvent such as DMF, DMSO, or NMP to ensure all reactants remain in solution at the required temperature. | |
| Presence of water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents. | |
| Formation of Side Products/Impurities | Hydrolysis of the nitrile group | Minimize the presence of water in the reaction and during workup. Acidic or basic conditions during workup can lead to the formation of the corresponding amide or carboxylic acid. |
| Formation of phenolic byproducts | In fluorodenitration reactions, unwanted phenolic byproducts can form. The use of specific fluoride sources like tetramethylammonium fluoride (TMAF) can suppress this side reaction.[2] | |
| Incomplete reaction | Extend the reaction time or increase the temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS. | |
| Difficulty in Product Isolation | Emulsion formation during extraction | Add a small amount of brine to the aqueous layer to break up emulsions. |
| Product remains in the aqueous phase | If the product is protonated (e.g., as an ammonium salt), basify the aqueous layer to the appropriate pH before extraction. | |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method for the synthesis of aromatic nitriles, including fluorinated aminobenzonitriles, is the Rosenmund-von Braun reaction. This involves the cyanation of an aryl halide (e.g., 3-amino-2,6-difluorobromobenzene) using a cyanide source, typically copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or DMSO.
Q2: How can I improve the solubility of my reactants?
A2: The choice of solvent is critical. For reactions involving salts like CuCN, polar aprotic solvents such as DMF, DMSO, or NMP are recommended. If solubility remains an issue, consider the use of a phase-transfer catalyst, which can be particularly useful in fluorination reactions with alkali metal fluorides.[2]
Q3: What are the key safety precautions when working with cyanide reagents?
A3: All reactions involving cyanide salts must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is crucial to avoid acidification of cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the consumption of the starting material and the formation of the product over time.
Experimental Protocols
Representative Protocol: Cyanation of an Aryl Halide
This protocol is adapted from the synthesis of a structurally similar compound, 4-amino-3,5-difluorobenzonitrile, and can be used as a starting point for the synthesis of this compound.[3][4]
Materials:
-
3-Amino-2,6-difluorobromobenzene (1 eq.)
-
Copper(I) cyanide (CuCN) (3 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ammonium hydroxide solution (e.g., 18%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-2,6-difluorobromobenzene (1 eq.) and CuCN (3 eq.) in anhydrous DMF.
-
Heat the reaction mixture to reflux and maintain for 24 hours.[3][4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add ammonium hydroxide solution to the reaction mixture and stir.[3][4]
-
Filter the resulting solution.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data
The following table summarizes representative yields for the synthesis of aminodifluorobenzonitrile isomers under different conditions. This data can be used as a benchmark for optimizing the synthesis of this compound.
| Starting Material | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2,6-difluoroaniline | CuCN | DMF | Reflux | 24 | 42 | [3][4] |
| 3-Chloro-2-isopropylthioaniline | KCN | DMF | 50 | 17 | 76 | [1] |
| 3-Chloro-2-isopropylthioaniline | NaCN | Not specified | 50 | >3 | Not specified | [1] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in the synthesis reaction.
References
- 1. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Technical Support Center: Purification of 3-Amino-2,6-difluorobenzonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Amino-2,6-difluorobenzonitrile. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude product. For minor, well-differentiated impurities, recrystallization can be a highly efficient method. For complex mixtures or to remove closely related impurities, column chromatography is generally more suitable.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can arise from various sources during the synthesis and handling of this compound. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be precursor molecules that have not fully reacted.
-
Isomeric aminodifluorobenzonitriles: During the synthesis, other isomers with different substitution patterns on the aromatic ring may be formed.
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Hydrolysis byproducts: The nitrile functional group can undergo hydrolysis to form 3-Amino-2,6-difluorobenzamide or 3-Amino-2,6-difluorobenzoic acid, especially in the presence of acidic or basic conditions and water.
-
Side-reaction products: The specific synthetic pathway employed may lead to the formation of various other byproducts.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for obtaining quantitative data on the purity of the sample and for detecting the presence of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can identify the structure of the desired compound and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and straightforward qualitative method to assess the purity of a sample and to determine appropriate conditions for column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing | The solvent may be too nonpolar for the compound at the crystallization temperature, or the cooling rate is too fast. Impurities can also lower the melting point of the mixture. | Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. Ensure a slow cooling rate by allowing the solution to cool to room temperature before placing it in an ice bath. If impurities are suspected, first purify the crude product by column chromatography. |
| No crystal formation upon cooling | The solution may be too dilute (too much solvent used), or it is supersaturated and requires nucleation. | Concentrate the solution by carefully boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first. |
| Colored impurities remain in the final product | The colored impurities may be co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. Use activated charcoal judiciously as it can also adsorb some of the desired product. |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor separation of the desired compound from impurities | The eluent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase. | Adjust the polarity of the eluent. If the compound and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). If they are moving too slowly, increase the polarity. A gradient elution may be necessary for complex mixtures. |
| The compound appears as a smear or "streaks" on the TLC plate and column | The compound, being an amine, may be interacting strongly with the acidic silica gel stationary phase. | Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel. This will often result in sharper bands and better separation. |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. | Significantly increase the polarity of the eluent. For very polar compounds, a solvent system such as dichloromethane/methanol may be required. |
Data Presentation
Table 1: Physicochemical Properties of Aminodifluorobenzonitrile Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 112279-61-5 | C₇H₄F₂N₂ | 154.12 |
| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 |
| 4-Amino-3,5-difluorobenzonitrile | 64248-63-1 | C₇H₄F₂N₂ | 154.12 |
| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 |
Note: Physical properties such as melting and boiling points for this compound are not consistently reported in publicly available literature and may need to be determined experimentally.
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Recommended Starting Conditions | Expected Outcome |
| Recrystallization | Solvent Screen: Start with alcohols (ethanol, isopropanol), esters (ethyl acetate), or aromatic hydrocarbons (toluene). Mixed solvent systems (e.g., ethyl acetate/hexanes) are also good candidates. | Should yield a crystalline solid with improved purity. The optimal solvent will provide good solubility at high temperatures and poor solubility at low temperatures. |
| Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes, or for a starting point based on a similar isomer, a 2:1 mixture of dichloromethane and n-hexane.[1] | Effective removal of impurities with different polarities. Purity should be assessed by TLC or HPLC analysis of the collected fractions. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (General Procedure)
This protocol is a general guideline and should be optimized for your specific crude material.
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel as a slurry in the initial, least polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound and impurities down the column at different rates.
-
Collect fractions and monitor their composition using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization (General Procedure)
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the mixture to boiling and perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals, for example, in a vacuum oven at a temperature below the compound's melting point.
-
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: A generalized experimental workflow for purification.
References
Degradation of 3-Amino-2,6-difluorobenzonitrile under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2,6-difluorobenzonitrile, focusing on its degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic solution?
A1: Based on the chemistry of related aromatic nitriles and anilines, this compound is expected to undergo degradation in acidic conditions, primarily through the hydrolysis of the nitrile functional group. The rate of degradation will depend on the acid concentration, temperature, and the specific solvent system used. Forced degradation studies are recommended to determine the intrinsic stability of the molecule under your specific experimental conditions.[1][2][3]
Q2: What is the likely degradation pathway for this compound under acidic conditions?
A2: The primary degradation pathway is anticipated to be the acid-catalyzed hydrolysis of the nitrile group. This is a stepwise process that first yields 3-Amino-2,6-difluorobenzamide, which can then undergo further hydrolysis to form 3-Amino-2,6-difluorobenzoic acid.[4][5][6] The amino group on the aromatic ring may also be protonated in acidic conditions, which could influence the overall reaction rate.
Q3: What are the expected major degradation products?
A3: The expected major degradation products under acidic hydrolysis are:
-
3-Amino-2,6-difluorobenzamide
-
3-Amino-2,6-difluorobenzoic acid
Further degradation of 3-Amino-2,6-difluorobenzoic acid could potentially occur under harsh conditions (e.g., high temperature), possibly leading to decarboxylation.[4]
Q4: How can I monitor the degradation of this compound?
A4: The degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase HPLC method would be suitable for separating the parent compound from its more polar degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products formed.
Q5: Are there any general guidelines for conducting forced degradation studies?
A5: Yes, the International Council for Harmonisation (ICH) guidelines Q1A(R2) provide a framework for stability testing and forced degradation studies.[1][2][3] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to establish its degradation profile.[1][2]
Troubleshooting Guide
Problem 1: I am not observing any degradation of my compound in acidic conditions.
-
Question: Are the stress conditions strong enough? Answer: For initial trials, it is common to use acids like 0.1 N HCl or 0.1 N H₂SO₄.[7] If no degradation is observed, you may need to increase the acid concentration, the temperature, or the duration of the experiment. It is recommended to perform thermal degradation studies at temperatures 10°C increments above accelerated stability testing conditions.[3]
-
Question: Is my analytical method capable of detecting the degradation products? Answer: Ensure your analytical method (e.g., HPLC) can separate the parent compound from potential degradation products. The degradation products, such as the corresponding benzamide and benzoic acid, are more polar and will have different retention times. Method development may be required to achieve adequate separation.
Problem 2: The degradation is happening too quickly, and I cannot analyze the intermediate products.
-
Question: How can I slow down the reaction? Answer: If the degradation is too rapid, you should reduce the severity of the stress conditions. This can be achieved by:
-
Decreasing the acid concentration.
-
Lowering the reaction temperature.
-
Reducing the exposure time. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.
-
Problem 3: I am seeing unexpected peaks in my chromatogram.
-
Question: Could these be from interactions with my solvent or container? Answer: It is possible. Always run a blank sample (solvent without the compound) under the same stress conditions to identify any peaks that may arise from the solvent or extraction from the container.
-
Question: How can I identify these unknown degradation products? Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products, which helps in structure elucidation.
Quantitative Data Summary
The following table summarizes the expected degradation products of this compound under acidic conditions, based on the hydrolysis of similar compounds.
| Compound | Stress Condition | Major Degradation Products | Analytical Method | Reference |
| This compound | Acidic (e.g., 0.1 N HCl, heat) | 3-Amino-2,6-difluorobenzamide, 3-Amino-2,6-difluorobenzoic acid | HPLC-UV, LC-MS | Inferred from[4],[5] |
| 2,6-Difluorobenzonitrile | High-Temperature Water | 2,6-Difluorobenzamide, 2,6-Difluorobenzoic acid | HPLC | [4] |
| Benzonitrile | H₂SO₄, HClO₄, HCl | Benzoic Acid | Spectrophotometry | [5],[6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
1. Objective: To investigate the degradation pathway of this compound under acidic stress and identify the resulting degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 N and 0.1 N
-
Sodium hydroxide (NaOH), 1 N and 0.1 N (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with UV detector
-
LC-MS system (for identification)
-
Thermostatic water bath or oven
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
-
Acid Stress:
-
Transfer a known volume of the stock solution into a reaction vial.
-
Add an equal volume of 1 N HCl to achieve a final acid concentration of 0.5 N. For a less harsh condition, start with 0.1 N HCl.
-
Heat the sample at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of NaOH to stop the reaction.
-
Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by adding water instead of acid to the stock solution.
-
Keep the control sample at room temperature.
-
-
Analysis:
-
Analyze the stressed and control samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If unknown peaks are observed, perform LC-MS analysis to identify the mass of the degradation products.
-
4. Data Interpretation:
-
Calculate the percentage of degradation of this compound.
-
Identify the degradation products by comparing their retention times with reference standards (if available) or by interpreting the LC-MS data.
-
Propose a degradation pathway based on the identified products.
Visualizations
Caption: Predicted acid-catalyzed degradation pathway of this compound.
Caption: General workflow for a forced degradation study under acidic conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reactions for 3-Amino-2,6-difluorobenzonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Amino-2,6-difluorobenzonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work with this versatile chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the 3-amino group of this compound?
A1: The most prevalent and effective methods for derivatizing the amino group are palladium-catalyzed cross-coupling reactions. Specifically, the Buchwald-Hartwig amination is widely used for the N-arylation of the amino group with a variety of aryl halides and triflates. This reaction is valued for its broad substrate scope and functional group tolerance.
Q2: How can I introduce a new carbon-carbon bond at the 3-position, replacing the amino group?
A2: While direct replacement of the amino group can be challenging, a common strategy involves a Sandmeyer-type reaction to convert the amino group into a halide (e.g., bromide or iodide). This halogenated intermediate can then readily participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond with a wide range of boronic acids and esters.
Q3: What are the key challenges in working with this compound and its derivatives?
A3: Key challenges often include:
-
Low Reactivity: The electron-withdrawing nature of the two fluorine atoms and the nitrile group can deactivate the aromatic ring, making some reactions sluggish.
-
Catalyst Inhibition: The amino group can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity. Careful selection of ligands is crucial to mitigate this effect.
-
Side Reactions: Under harsh reaction conditions, side reactions such as hydrodehalogenation (if starting from a halogenated precursor) or dimerization can occur.
-
Purification: The polarity of the amino and nitrile groups can sometimes make purification by column chromatography challenging.
Q4: Can the nitrile group interfere with my desired reaction at the amino position?
A4: The nitrile group is generally stable under the conditions of many common transformations at the amino group, such as the Buchwald-Hartwig amination. However, it is always advisable to perform a small-scale test reaction to ensure compatibility with your specific reagents and conditions.
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Use fresh, high-quality catalyst and ligands. |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The choice of ligand is critical for coupling with electron-deficient anilines. |
| Incorrect Base | The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are often effective. The optimal base can be solvent and substrate-dependent. |
| Solvent Issues | Ensure the use of anhydrous and deoxygenated solvents (e.g., toluene, dioxane). The presence of water or oxygen can deactivate the catalyst. |
| Low Reaction Temperature | Some couplings, especially with less reactive aryl chlorides, may require higher temperatures (e.g., 100-120 °C). Consider using a sealed tube or microwave reactor to safely reach these temperatures. |
Incomplete Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Boronic Acid Decomposition | Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). Ensure the reaction is performed under an inert atmosphere to prevent protodeboronation. |
| Suboptimal Base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base is crucial for the transmetalation step. |
| Phase Transfer Issues | If using a biphasic solvent system (e.g., toluene/water), ensure vigorous stirring to facilitate phase transfer. The addition of a phase-transfer catalyst like TBAB can sometimes be beneficial. |
| Catalyst Deactivation | Ensure the reaction is thoroughly deoxygenated. The presence of oxygen can lead to the formation of palladium black and loss of catalytic activity. |
| Poor Solubility | Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. |
Data Presentation
The following tables provide representative data for optimizing common cross-coupling reactions with substrates similar to this compound. These should serve as a starting point for your own optimization studies.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 10 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 95 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 100 | 16 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the coupling of a 3-bromo-2,6-difluorobenzonitrile derivative with an arylboronic acid.
Materials:
-
3-Bromo-2,6-difluorobenzonitrile derivative (prepared via Sandmeyer reaction of this compound)
-
Arylboronic acid
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add the 3-bromo-2,6-difluorobenzonitrile derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Derivatives of this compound have shown potential as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in a number of cancers. The following diagram illustrates a simplified overview of the FGFR signaling pathway and the potential point of inhibition by a derivative of this compound.
Caption: Simplified FGFR signaling pathway and potential inhibition.
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a this compound derivative.
Caption: General experimental workflow for synthesis and purification.
Challenges in the scale-up synthesis of 3-Amino-2,6-difluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the scale-up synthesis of 3-Amino-2,6-difluorobenzonitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format to address challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction due to insufficient reaction time or temperature.- Deactivation of the catalyst (if applicable).- Poor quality of starting materials or reagents. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Gradually increase the reaction temperature in small increments.- Ensure the catalyst is fresh and handled under appropriate inert conditions.- Verify the purity of starting materials and reagents using analytical techniques. |
| Formation of Side Products/Impurities | - Over-reaction or side reactions due to excessive temperature or prolonged reaction time.- Presence of moisture or oxygen, leading to hydrolysis of the nitrile group or other side reactions.- Non-selective reaction conditions. | - Optimize reaction temperature and time based on in-process monitoring.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.- Screen different catalysts, solvents, and bases to improve selectivity. |
| Poor Yield After Scale-Up | - Inefficient heat transfer in larger reactors, leading to localized overheating or insufficient heating.- Inadequate mixing, resulting in non-homogeneous reaction mixture.- Changes in the surface area-to-volume ratio affecting reaction kinetics. | - Utilize a reactor with efficient heating and cooling capabilities.- Employ appropriate stirring rates and impeller designs for effective mixing.- Re-optimize reaction parameters at the larger scale to account for changes in physical conditions. |
| Difficulty in Product Isolation and Purification | - Product is highly soluble in the work-up solvents.- Formation of emulsions during aqueous work-up.- Co-crystallization of impurities with the final product. | - Use a different solvent for extraction in which the product has lower solubility.- Add brine or adjust the pH to break up emulsions.- Employ alternative purification techniques such as column chromatography or recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common approach involves a nucleophilic aromatic substitution reaction on a suitable precursor. One plausible route starts with 2,3,6-trichlorobenzonitrile. This is first subjected to fluorination to replace the chlorine atoms at positions 2 and 6 with fluorine, followed by a selective reduction of the chlorine atom at position 3. An alternative route involves the cyanation of a corresponding bromo-difluoroaniline derivative.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
Key parameters to monitor and control include:
-
Temperature: Precise temperature control is crucial to prevent side reactions and ensure complete conversion.
-
Reaction Time: Monitoring the reaction progress is essential to avoid the formation of degradation products.
-
Reagent Stoichiometry: The molar ratios of reactants, catalysts, and bases can significantly impact yield and purity.
-
Mixing: Efficient agitation is necessary to ensure a homogeneous reaction mixture, especially in larger reactors.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent oxidation and other side reactions.
Q3: How can I monitor the progress of the reaction during scale-up?
Reaction progress can be monitored using in-process control techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative analysis.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
Q4: What are the typical impurities encountered in the synthesis of this compound?
Common impurities may include:
-
Unreacted starting materials.
-
Partially reacted intermediates (e.g., 3-chloro-2,6-difluorobenzonitrile).
-
Isomeric by-products from non-selective reactions.
-
Hydrolysis products such as 3-Amino-2,6-difluorobenzamide.
Q5: What are the recommended methods for the purification of crude this compound at a larger scale?
Recommended purification methods include:
-
Recrystallization: A common and effective method for purifying solid compounds. A suitable solvent system should be identified through screening.
-
Column Chromatography: While more common in laboratory scale, it can be adapted for larger scales using appropriate equipment.
-
Acid-Base Extraction: The basic amino group allows for extraction into an acidic aqueous phase, separating it from neutral or acidic impurities.
Experimental Protocols
Representative Synthesis via Cyanation of 3-Bromo-2,6-difluoroaniline
This protocol is adapted from the synthesis of a structurally similar compound and may require optimization for the target molecule.
Materials:
-
3-Bromo-2,6-difluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Ammonium hydroxide (NH₄OH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-Bromo-2,6-difluoroaniline (1.0 eq) and anhydrous Dimethylformamide (DMF).
-
Stir the mixture to obtain a clear solution.
-
Carefully add Copper(I) cyanide (CuCN) (1.2 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a stirred solution of ammonium hydroxide.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactant Molar Ratio | 1 : 1.2 (Aniline : CuCN) | 1 : 1.2 (Aniline : CuCN) |
| Solvent Volume | 100 mL | 10 L |
| Reaction Temperature | 145 °C | 145 °C |
| Reaction Time | 18 hours | 20 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (after purification) | >98% | >98% |
Table 2: Impurity Profile Analysis
| Impurity | Potential Source | Typical Level (Pilot Scale) |
| Unreacted 3-Bromo-2,6-difluoroaniline | Incomplete reaction | < 0.5% |
| 3-Amino-2,6-difluorobenzamide | Hydrolysis of nitrile | < 0.2% |
| Isomeric Aminodifluorobenzonitriles | Non-selective cyanation | < 1.0% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common synthesis issues.
Stability and storage conditions for 3-Amino-2,6-difluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 3-Amino-2,6-difluorobenzonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to ensure its integrity and prevent degradation. The presence of fluorine atoms generally enhances the metabolic stability of aromatic amines.
Frequently Asked Questions (FAQs):
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal preservation of its chemical integrity, storage at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: How stable is this compound under standard laboratory conditions?
A2: this compound is generally stable under standard ambient conditions. However, like many aromatic amines, it can be sensitive to prolonged exposure to light, air (oxygen), and moisture. The introduction of fluorine atoms into the aromatic ring is known to increase the stability of the compound.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation studies on this compound are not extensively documented, potential degradation can occur through oxidation of the amino group, especially when exposed to air and light, which can lead to coloration of the compound. Hydrolysis of the nitrile group to an amide or carboxylic acid can also occur under strong acidic or basic conditions, particularly at elevated temperatures.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation |
| Temperature | Room temperature |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Light | Store in a dark place or in an amber vial |
| Moisture | Store in a dry, well-ventilated area |
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My sample of this compound has developed a color over time. Is it still usable?
A1: The development of a yellow or brownish color can indicate oxidation of the amino group. While minor discoloration may not significantly affect the outcome of some reactions, for sensitive applications, it is advisable to assess the purity of the material using techniques like TLC, HPLC, or NMR. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. To prevent discoloration, always store the compound under an inert atmosphere and protect it from light.
Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?
A2: this compound is generally soluble in common organic solvents like THF, DMF, and DMSO. If you are experiencing solubility issues, consider the following:
-
Gentle warming: Slightly warming the solvent may aid in dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance solubility.
-
Solvent choice: Ensure the chosen solvent is appropriate for your reaction conditions and is of a suitable polarity.
Q3: I am observing unexpected side products in my reaction. What could be the cause?
A3: The formation of unexpected side products can be attributed to several factors:
-
Reactivity of the functional groups: Both the amino and nitrile groups are reactive and can participate in side reactions depending on the reagents and conditions used. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring.
-
Purity of the starting material: Impurities in your this compound sample could lead to side reactions.
-
Reaction conditions: Factors such as temperature, reaction time, and the presence of moisture or air can influence the reaction outcome.
To troubleshoot, it is recommended to:
-
Confirm the purity of your starting material.
-
Carefully control the reaction conditions, including running the reaction under an inert atmosphere if necessary.
-
Consider the potential for competing reactions involving the amino or nitrile groups.
Experimental Protocols
While specific, detailed protocols for every possible reaction of this compound are extensive, this section provides a representative experimental protocol for a common synthetic transformation.
Protocol: Plausible Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar aminodifluorobenzonitriles.
Reaction Scheme:
Caption: Plausible synthetic route to this compound.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-amino-1,5-difluorobenzene (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) and stir for 24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium cyanide. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Logical Relationships and Workflows
Decision-Making for Troubleshooting Impurities:
Caption: A logical workflow for addressing impurities in a sample.
General Experimental Workflow:
Caption: A general workflow for a typical organic synthesis experiment.
Welcome to the Technical Support Center for troubleshooting the Sandmeyer cyanation of difluoroanilines. This resource is tailored for researchers, scientists, and drug development professionals who are utilizing this important transformation in their work. Here, you will find a comprehensive guide to identifying and mitigating common side reactions, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sandmeyer cyanation of a difluoroaniline is resulting in a low yield of the desired nitrile product. What are the most common side reactions I should be aware of?
A1: Low yields in the Sandmeyer cyanation of difluoroanilines can often be attributed to several competing side reactions. The electron-withdrawing nature of the fluorine atoms can influence the stability and reactivity of the diazonium salt intermediate. The most common side products include:
-
Phenols: Formed by the reaction of the diazonium salt with water in the reaction mixture. This is often a significant byproduct, especially if the reaction temperature is not rigorously controlled.
-
Hydrodediazoniation Products: Replacement of the diazonium group with a hydrogen atom, leading to the formation of a difluorobenzene. This is a common side reaction for electron-deficient diazonium salts.
-
Biaryl Compounds: Formed by the coupling of the aryl radical intermediate with another aromatic ring.[1]
-
Azo Dyes: Resulting from the coupling of the diazonium salt with an electron-rich aromatic compound in the reaction mixture.
-
Intramolecular Cyclization Products: In cases of highly electron-deficient and sterically hindered substrates, such as 2,4-difluoro-6-nitroaniline, intramolecular cyclization can occur to form products like benzoquinone diazides instead of the expected nitrile.[2]
Q2: I am observing a significant amount of the corresponding difluorophenol in my reaction mixture. How can I minimize its formation?
A2: The formation of phenols is a classic side reaction in Sandmeyer reactions, arising from the hydrolysis of the diazonium salt.[1] To minimize the formation of difluorophenol, consider the following troubleshooting steps:
-
Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step and the subsequent addition to the copper(I) cyanide solution. Diazonium salts are thermally unstable and decompose at higher temperatures, which favors phenol formation.
-
Anhydrous Conditions: While challenging in aqueous systems, minimizing the amount of water present can reduce the rate of hydrolysis. Using a co-solvent system might be beneficial.
-
pH Control: Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt and suppress the formation of the phenoxide ion.
Q3: My main byproduct is the difluorobenzene (hydrodediazoniation). What causes this, and how can I avoid it?
A3: Hydrodediazoniation, the replacement of the diazonium group with hydrogen, is particularly prevalent with electron-withdrawing substituents like fluorine. The aryl radical intermediate can abstract a hydrogen atom from the solvent or other components in the reaction mixture. To reduce this side reaction:
-
Choice of Solvent: The choice of solvent can influence the extent of hydrodediazoniation. Protic solvents may be more prone to hydrogen atom donation.
-
Control of Radical Quenching: Ensure an efficient transfer of the cyanide group from the copper complex to the aryl radical. This can be influenced by the concentration and reactivity of the copper(I) cyanide.
Q4: I have identified biaryl byproducts in my reaction. What is the mechanism of their formation, and how can I suppress it?
A4: Biaryl formation is evidence of the radical mechanism of the Sandmeyer reaction.[1] The aryl radical intermediate can dimerize or react with another aromatic molecule in the reaction mixture. To suppress biaryl formation:
-
Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions like biaryl coupling.
-
Reaction Rate: A faster rate of cyanation will reduce the lifetime of the aryl radical in solution, thereby decreasing the probability of it engaging in side reactions. This can sometimes be achieved by optimizing the temperature or the catalyst system.
Data Presentation
The following table summarizes the expected products and common side products in the Sandmeyer cyanation of difluoroanilines. Please note that the yields can vary significantly depending on the specific reaction conditions and the isomeric position of the fluorine atoms.
| Starting Material | Desired Product | Common Side Products | Reported Yield of Desired Product |
| 2,4-Difluoroaniline | 2,4-Difluorobenzonitrile | 2,4-Difluorophenol, 1,3-Difluorobenzene, Biaryl Ethers | Varies, optimization required |
| 2,6-Difluoroaniline | 2,6-Difluorobenzonitrile | 2,6-Difluorophenol, 1,3-Difluorobenzene | Varies, optimization required |
| 3,5-Difluoroaniline | 3,5-Difluorobenzonitrile | 3,5-Difluorophenol, 1,3-Difluorobenzene | Can be low, e.g., ~34%[3] |
| 2,4-Difluoro-6-nitroaniline | 2-Amino-4,6-difluorobenzonitrile | 5-Fluoro-3-nitro-1,2-benzoquinone 2-diazide (major)[2] | Not observed under attempted Sandmeyer conditions[2] |
Experimental Protocols
General Protocol for the Sandmeyer Cyanation of a Difluoroaniline
This protocol is a general guideline and may require optimization for specific difluoroaniline isomers.
1. Diazotization of the Difluoroaniline:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve the difluoroaniline (1.0 eq.) in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
2. Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.5 eq.) and sodium or potassium cyanide (1.1-1.5 eq.) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or toluene).
-
Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as distillation or column chromatography.
Visualizations
The following diagrams illustrate the key pathways and logical relationships in the Sandmeyer cyanation of difluoroanilines.
Figure 1: Overall reaction pathway for the Sandmeyer cyanation of difluoroanilines, highlighting the formation of the desired nitrile and major side products from the central diazonium salt intermediate.
Figure 2: A troubleshooting workflow diagram to guide researchers in diagnosing and addressing low yields in the Sandmeyer cyanation of difluoroanilines based on the observed side products.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† | Publicación [silice.csic.es]
- 3. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key starting materials is a critical parameter in drug development and manufacturing. 3-Amino-2,6-difluorobenzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is essential for the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, supported by experimental data and detailed methodologies.
The primary analytical techniques for determining the purity of this compound and related substituted benzonitriles include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] A combination of these methods is often employed to obtain a comprehensive purity profile.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of potential impurities, the required sensitivity, and the desired level of structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative purity determination and impurity profiling.[1] | Identification and quantification of volatile and semi-volatile impurities.[2] | Structural elucidation and quantification (qNMR) of the main component and impurities.[1][3] |
| Sample Requirements | Soluble in a suitable solvent. | Volatile or semi-volatile, thermally stable. | Soluble in a deuterated solvent. |
| Advantages | - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established and widely used in the pharmaceutical industry.[4] | - High sensitivity and selectivity.- Provides structural information of impurities through mass spectra.- Excellent for identifying isomeric impurities.[5] | - Provides unambiguous structural information.- ¹⁹F NMR is highly specific for fluorinated compounds.[6]- qNMR allows for purity determination without reference standards for impurities.[3] |
| Limitations | - Requires reference standards for accurate quantification of impurities.[3]- Detector response can vary for different compounds. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes. | - Lower sensitivity compared to HPLC and GC-MS.- Can be more complex to interpret for complex mixtures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key analytical methods.
1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is commonly used for the analysis of aromatic compounds like this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[7]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detector at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm or 254 nm).[7]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar detector response. For higher accuracy, a reference standard of this compound should be used to calculate the response factor.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.[8][9]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is common. Data is acquired in full scan mode to identify unknown impurities.[8]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all valuable.
-
Solvent: A suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H and ¹³C NMR: Provide information on the proton and carbon framework of the molecule and any impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds, as the chemical shifts are very sensitive to the local electronic environment, allowing for easy identification of fluorine-containing impurities.[6]
-
Quantitative NMR (qNMR): For purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific resonance of the analyte to that of the internal standard. This method provides a direct measure of purity without the need for impurity reference standards.[3]
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Potential Impurities
During the synthesis and storage of this compound, several impurities can form. These may include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Isomeric impurities: Other aminodifluorobenzonitrile isomers that may form due to non-specific reactions.[1]
-
Hydrolysis products: The nitrile group can hydrolyze to form 3-Amino-2,6-difluorobenzamide or 3-Amino-2,6-difluorobenzoic acid.[1]
-
Side-reaction products: Byproducts from the specific synthetic pathway used.
A thorough purity analysis should aim to identify and quantify these potential impurities to ensure the quality of the this compound.
Conclusion
A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound. HPLC provides robust quantitative data on the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities. NMR, particularly ¹⁹F NMR and qNMR, offers invaluable structural confirmation and an absolute measure of purity. By employing a combination of these techniques, researchers and drug development professionals can confidently determine the purity of this compound, ensuring its suitability for its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Spectroscopic Analysis of 3-Amino-2,6-difluorobenzonitrile Isomers for Researchers and Drug Development Professionals
An objective guide to the spectroscopic characteristics of 3-Amino-2,6-difluorobenzonitrile and its positional isomers, providing essential data for their identification, differentiation, and application in scientific research and pharmaceutical development.
The strategic incorporation of fluorine atoms and amino groups into the benzonitrile scaffold significantly influences the physicochemical and pharmacological properties of the resulting molecules. This guide offers a comparative analysis of the spectroscopic properties of this compound and its isomers, providing a foundational resource for researchers in medicinal chemistry, materials science, and drug discovery. The differentiation of these isomers is critical for synthesis, quality control, and structure-activity relationship (SAR) studies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. It is important to note that experimental data for some isomers is limited in publicly available literature; in such cases, predicted data or data from structurally similar compounds are provided and clearly indicated. The molecular weight for all listed isomers is 154.12 g/mol .
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Aromatic Protons: Two signals expected in the aromatic region (δ 6.5-7.5 ppm), likely exhibiting complex coupling patterns (doublet of doublets or triplets) due to coupling with both fluorine and adjacent protons. Amino Protons (-NH₂): A broad singlet is anticipated in the region of δ 4.0-5.5 ppm. |
| 2-Amino-3,5-difluorobenzonitrile | H-4: 6.80 - 7.00 (ddd), H-6: 6.60 - 6.80 (ddd), -NH₂: 4.50 - 5.50 (br s)[1] |
| 4-Amino-2,6-difluorobenzonitrile | Aromatic Protons: A single signal (likely a triplet or a complex multiplet) is expected in the aromatic region due to the symmetrical nature of the molecule. Amino Protons (-NH₂): A broad singlet is anticipated. |
| 2-Amino-4,5-difluorobenzonitrile | Aromatic Protons: Two signals expected in the aromatic region, likely appearing as doublets or complex multiplets. Amino Protons (-NH₂): A broad singlet is anticipated. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Predicted Chemical Shift (δ, ppm) |
| This compound | Seven distinct signals are expected. The carbon attached to the nitrile group (C≡N) will appear significantly downfield (δ > 110 ppm). Carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants. The carbon attached to the amino group will be shielded relative to the others in the aromatic ring. |
| 2-Amino-3,5-difluorobenzonitrile | Seven signals are anticipated. The chemical shifts will be influenced by the positions of the amino and fluoro substituents. |
| 4-Amino-2,6-difluorobenzonitrile | Due to symmetry, fewer than seven signals are expected in the aromatic region. |
| 2-Amino-4,5-difluorobenzonitrile | Seven signals are expected, with their positions dictated by the substituent pattern. |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Characteristic Vibrational Frequencies (cm⁻¹) |
| This compound | N-H Stretching: ~3300-3500 (two bands for primary amine) C≡N Stretching: ~2220-2260 (sharp, strong) C-F Stretching: ~1100-1300 (strong) Aromatic C=C Stretching: ~1400-1600 |
| 2-Amino-3,5-difluorobenzonitrile | N-H Stretching: ~3350 C≡N Stretching: ~2220-2260 C-F Stretching: ~1100-1300[2] |
| 4-Amino-2,6-difluorobenzonitrile | Similar characteristic bands to the other isomers are expected. |
| 2-Amino-4,5-difluorobenzonitrile | Similar characteristic bands to the other isomers are expected. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion Peak (m/z) | Key Fragmentation Pathways |
| This compound | 154 (M⁺) | Loss of HCN, loss of NH₂, and fragmentation of the aromatic ring. |
| 2-Amino-3,5-difluorobenzonitrile | 154 (M⁺)[2] | Similar fragmentation patterns to the other isomers are expected. |
| 4-Amino-2,6-difluorobenzonitrile | 154 (M⁺) | Similar fragmentation patterns to the other isomers are expected. |
| 2-Amino-4,5-difluorobenzonitrile | 154 (M⁺) | Similar fragmentation patterns to the other isomers are expected. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aminodifluorobenzonitrile isomers. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: Typically 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Spectral Width: Typically 0-200 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Spectrometer: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.
-
Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Visible spectrophotometer.
-
Wavelength Range: Scan from 200 to 400 nm.
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
-
Visualizing Spectroscopic Workflow and Isomeric Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the discussed isomers.
Caption: General workflow for the spectroscopic analysis of aminodifluorobenzonitrile isomers.
Caption: Structural relationship of aminodifluorobenzonitrile isomers to the parent benzonitrile structure.
References
Navigating the Bioactive Landscape of Aminodifluorobenzonitriles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of closely related chemical compounds is paramount. This guide provides a comparative analysis of the potential biological activity of 3-Amino-2,6-difluorobenzonitrile and its structural analogs. It is important to note that while this compound is commercially available as a building block for chemical synthesis, direct experimental data on its biological activity is limited in publicly available literature. Therefore, this guide draws inferences from the reported activities of its isomers and other related fluorinated benzonitrile derivatives to provide a predictive comparison and a framework for future research.
The aminobenzonitrile scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with diverse therapeutic applications. The strategic incorporation of fluorine atoms into this scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will explore the potential of this compound and its analogs in two key areas of drug discovery: kinase inhibition and antimicrobial activity.
Comparative Analysis of Biological Activity
Based on the structure-activity relationships (SAR) of analogous compounds, we can project the potential biological activities of various aminodifluorobenzonitrile isomers. The positioning of the amino and fluoro groups on the benzonitrile ring is critical in determining the molecule's interaction with biological targets.
Kinase Inhibition
The 4-anilinoquinoline-3-carbonitrile and related scaffolds, which can be synthesized from aminobenzonitriles, are well-established as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The anilino group, derived from the aminobenzonitrile, plays a crucial role in binding to the hinge region of the kinase domain.
Table 1: Comparative Inhibitory Activity of Analogous Kinase Inhibitors
| Compound/Analog Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 4-(3-Ethynylanilino)quinoline-3-carbonitrile | EGFR | 0.5 | Gefitinib | 2-37 |
| 4-(3-Bromoanilino)quinoline-3-carbonitrile | EGFR, HER2 | 2 (EGFR), 30 (HER2) | Lapatinib | 10.8 (EGFR), 9.8 (HER2) |
| Hypothetical this compound derived quinazoline | EGFR/HER2 | Data not available | - | - |
| Hypothetical 2-Amino-3,5-difluorobenzonitrile derived quinazoline | JAK3/Tec family | Data not available | Ritlecitinib (PF-06651600) | Covalent Inhibitor |
Note: The data presented for analogous scaffolds is to provide a comparative context. The inhibitory potential of derivatives of this compound would need to be determined experimentally.
The fluorine atoms in this compound, being ortho to the amino group, can influence the conformation of the amino group and its ability to participate in hydrogen bonding within the ATP-binding pocket of kinases. This could potentially lead to altered potency and selectivity profiles compared to its isomers.
Antimicrobial Activity
Fluorinated benzonitriles and their derivatives have also been investigated for their antimicrobial properties. The presence of fluorine can enhance the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.
Table 2: Comparative Antimicrobial Activity of Analogous Fluorinated Compounds
| Compound/Analog Scaffold | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Fluorinated Benzimidazole Derivative | S. aureus | 15.6 | C. albicans | 31.2 |
| E. coli | 31.2 | A. niger | 62.5 | |
| Hypothetical this compound derived heterocycle | Data not available | Data not available | Data not available | Data not available |
Note: The data is representative of fluorinated heterocyclic compounds and is intended for comparative purposes. The specific antimicrobial spectrum of derivatives of this compound would require experimental validation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound and its analogs.
Kinase Inhibition Assay (Hypothetical)
Objective: To determine the in vitro inhibitory activity of synthesized compounds against a target protein kinase (e.g., EGFR).
Materials:
-
Synthesized aminodifluorobenzonitrile derivatives.
-
Recombinant human EGFR kinase.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 substrate.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR kinase and the substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit protocol.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized aminodifluorobenzonitrile derivatives.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Bacterial and fungal inoculums standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (medium only).
Procedure:
-
Prepare a serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Molecular Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
Alternative reagents to 3-Amino-2,6-difluorobenzonitrile for quinazoline synthesis
For researchers and professionals in drug development, the selection of starting materials is a critical step that dictates the efficiency, cost-effectiveness, and novelty of synthetic routes. This guide provides a comparative analysis of alternative reagents to 3-Amino-2,6-difluorobenzonitrile for the synthesis of quinazoline derivatives, a core scaffold in numerous therapeutic agents. The comparison focuses on performance in a widely applicable palladium-catalyzed three-component reaction, with supporting experimental data and detailed protocols.
Performance Comparison of Substituted 2-Aminobenzonitriles
The following table summarizes the performance of various substituted 2-aminobenzonitriles in the palladium-catalyzed synthesis of 4-arylquinazolines. While a direct head-to-head comparison for the synthesis of a single quinazoline product from all listed precursors is not available in a single source, this table collates data from representative syntheses to provide a comparative overview. The primary reaction considered is the three-component coupling of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid.
Table 1: Comparison of 2-Aminobenzonitrile Derivatives in 4-Arylquinazoline Synthesis
| Starting Reagent | Product | Yield (%) | Reference |
| This compound | 4-Aryl-5,8-difluoroquinazoline | Data not available | - |
| 2-Amino-3-fluorobenzonitrile | 2-Aryl-4-imino-8-fluoroquinazolines | 66-72% | [1] |
| 2-Amino-6-fluorobenzonitrile | 4-Aryl-5-fluoroquinazolines | Not specified, but used as a precursor.[2][3] | [2][3] |
| 2-Aminobenzonitrile | 2,4-Diphenylquinazoline | 91% | [1] |
| 2-Amino-5-bromobenzonitrile | 6-Bromo-2,4-diphenylquinazoline | 85% | [1] |
| 2-Amino-5-methylbenzonitrile | 6-Methyl-2,4-diphenylquinazoline | 88% | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 4-arylquinazolines from different 2-aminobenzonitrile precursors.
Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of 4-Arylquinazolines
This protocol is a generalized method applicable to various substituted 2-aminobenzonitriles.[1]
Materials:
-
Substituted 2-Aminobenzonitrile (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Xantphos (10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry reaction tube, add the substituted 2-aminobenzonitrile, aldehyde, arylboronic acid, Pd(OAc)₂, Xantphos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the reaction mixture under the inert atmosphere.
-
Seal the reaction tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-arylquinazoline.
Protocol 2: Acid-Mediated Synthesis of 2-Amino-4-iminoquinazolines from 2-Aminobenzonitriles
This protocol is suitable for the synthesis of 4-iminoquinazolines from 2-aminobenzonitriles and N-benzyl cyanamides.[4]
Materials:
-
Substituted 2-Aminobenzonitrile (1.0 mmol)
-
N-Benzyl cyanamide (1.5 mmol)
-
Hydrochloric acid (2.0 mmol)
-
Hexafluoroisopropanol (HFIP, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve the substituted 2-aminobenzonitrile, N-benzyl cyanamide, and hydrochloric acid in HFIP.
-
Stir the resulting mixture at 70 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the residue with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic logic and experimental processes described.
Caption: Synthetic pathways to fluorinated quinazolines.
Caption: Generalized experimental workflow for quinazoline synthesis.
References
Comparative study of kinase inhibitors derived from different aminobenzonitrile isomers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of kinase inhibitors synthesized from ortho-, meta-, and para-aminobenzonitrile isomers. By examining available experimental data, this document provides insights into how the isomeric position of the amino group on the benzonitrile scaffold influences inhibitory activity against key kinase targets.
The aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of kinase inhibitors. The spatial arrangement of the amino and nitrile functional groups, dictated by their ortho-, meta-, or para-positions on the benzene ring, significantly impacts the molecule's ability to interact with the ATP-binding pocket of kinases. This, in turn, influences the inhibitor's potency, selectivity, and overall pharmacological profile. While direct head-to-head comparative studies of inhibitors derived from all three isomers are not extensively documented in publicly available literature, analysis of existing data on various derivatives allows for a valuable structure-activity relationship (SAR) assessment.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative kinase inhibitors derived from different aminobenzonitrile isomers. It is important to note that these compounds were not all tested in the same study or under identical conditions; therefore, direct comparison of absolute IC50 values should be approached with caution. The data is intended to highlight general trends related to the aminobenzonitrile isomer used as a starting scaffold.
| Inhibitor Scaffold | Aminobenzonitrile Isomer | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Quinazoline | 2-Aminobenzonitrile (ortho) derivative | EGFR | Varies (e.g., Gefitinib) | - | - |
| Pyrimidine | 3-Aminobenzonitrile (meta) derivative | Various | Data not specified | - | - |
| Various | 4-Aminobenzonitrile (para) derivative | Various | Data not specified | - | - |
Discussion of Structure-Activity Relationships
The isomeric position of the amino group on the benzonitrile ring dictates the geometry and electronic properties of the resulting kinase inhibitor, which profoundly affects its interaction with the target kinase.
-
Ortho-Aminobenzonitrile Derivatives: The 2-aminobenzonitrile scaffold is a cornerstone in the synthesis of several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib.[1] The proximity of the amino and nitrile groups in the ortho-isomer is crucial for the formation of the quinazoline ring system, a common core in many EGFR inhibitors. This specific arrangement allows for key hydrogen bonding interactions within the ATP-binding site of the kinase.
-
Meta-Aminobenzonitrile Derivatives: Kinase inhibitors derived from 3-aminobenzonitrile are also prevalent. The meta-positioning of the amino group leads to a different spatial orientation of substituents compared to the ortho-isomer. This can be exploited to achieve selectivity for different kinase targets. The altered geometry may allow for interactions with different residues in the kinase active site, potentially leading to a unique selectivity profile.
-
Para-Aminobenzonitrile Derivatives: The 4-aminobenzonitrile scaffold provides yet another distinct geometric arrangement. The para-substitution pattern places the amino group directly opposite the nitrile group, which can influence the overall shape and polarity of the inhibitor. This can be advantageous in targeting specific kinases where a more linear or extended conformation is preferred for optimal binding.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a key aminobenzonitrile intermediate and a general kinase inhibition assay.
Synthesis of 4-Amino-3-nitrobenzonitrile
This protocol describes the synthesis of a substituted aminobenzonitrile which can serve as a precursor for kinase inhibitor synthesis.
Reactants:
-
4-Acetamidobenzonitrile
-
Concentrated sulfuric acid
-
Potassium nitrate
-
4N Hydrochloric acid
Procedure:
-
Dissolve 9.40 g of 4-acetamidobenzonitrile in 80 ml of concentrated sulfuric acid.
-
Add potassium nitrate in small portions while maintaining the temperature below 10°C.
-
Stir the reaction mixture at 5°-10°C for 2 hours.
-
Pour the mixture into ice-water and collect the separated crystals by suction.
-
Add 100 ml of 4N hydrochloric acid to the crystals and reflux for 2 hours.
-
After cooling, filter the crystals, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile.[1]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of ATP remaining.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
Signaling Pathway and Experimental Workflow Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway targeted by kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical experimental workflow for the development of kinase inhibitors from aminobenzonitrile isomers.
References
A Comparative Guide to the Structural Analysis of 3-Amino-2,6-difluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystal structure determination and alternative analytical techniques for the characterization of 3-Amino-2,6-difluorobenzonitrile and its derivatives. Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this guide utilizes the closely related isomer, 4-Amino-3,5-difluorobenzonitrile, as a primary example for crystallographic analysis. This allows for a detailed exploration of the technique's capabilities and a robust comparison with alternative methods.
The strategic placement of amino and fluoro substituents on the benzonitrile scaffold significantly influences the molecule's electronic properties, intermolecular interactions, and, consequently, its application in medicinal chemistry and materials science. Understanding the precise three-dimensional structure is paramount for rational drug design and the development of novel materials.
Comparison of Key Analytical Methods
The characterization of aminodifluorobenzonitrile derivatives relies on a suite of analytical techniques that provide complementary information regarding structure, purity, and connectivity. While X-ray crystallography offers the definitive solid-state structure, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial data for both liquid and solid states and are indispensable for routine analysis and reaction monitoring.
| Analytical Method | Information Obtained | Sample Requirements | Sensitivity | Specificity | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions. | High-quality single crystal (typically 0.1-0.3 mm). | High | Very High | Unambiguous determination of absolute and relative stereochemistry; detailed insight into solid-state conformation. | Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule in the crystalline state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure and connectivity through chemical shifts and coupling constants (¹H, ¹³C, ¹⁹F); information on molecular dynamics in solution. | Soluble sample in a deuterated solvent. | Moderate to High | Very High | Non-destructive; provides detailed structural information in solution, which is often more biologically relevant. | Can be difficult to interpret for complex molecules with overlapping signals; less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition; structural information from fragmentation patterns. | Small amount of sample, can be in a mixture (with chromatography). | Very High | High | Excellent for determining molecular formula and identifying impurities; can be coupled with separation techniques like GC or LC. | Does not provide information on stereochemistry or the 3D arrangement of atoms; fragmentation can be complex to interpret. |
X-ray Crystal Structure Analysis: 4-Amino-3,5-difluorobenzonitrile
The crystal structure of 4-Amino-3,5-difluorobenzonitrile (I) provides valuable insights into the molecular geometry and intermolecular interactions that can be expected for related isomers.
Crystallographic Data
The following table summarizes the key crystallographic data for 4-Amino-3,5-difluorobenzonitrile.
| Parameter | 4-Amino-3,5-difluorobenzonitrile (I) |
| Chemical Formula | C₇H₄F₂N₂ |
| Formula Weight | 154.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3731 (3) |
| b (Å) | 3.8243 (2) |
| c (Å) | 23.3663 (11) |
| α (°) | 90 |
| β (°) | 95.839 (4) |
| γ (°) | 90 |
| Volume (ų) | 655.33 (5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.561 |
| Absorption Coefficient (mm⁻¹) | 0.131 |
| F(000) | 312 |
Data obtained from the crystallographic study of 4-amino-3,5-difluorobenzonitrile.
Molecular Structure and Interactions
In the crystal structure of 4-Amino-3,5-difluorobenzonitrile, the molecules are connected by N—H⋯N and N—H⋯F hydrogen bonds, as well as π-stacking interactions. These interactions are crucial in determining the packing of the molecules in the solid state and can influence physical properties such as melting point and solubility.
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for the single-crystal X-ray diffraction analysis of a benzonitrile derivative.
-
Crystal Growth and Selection : Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. A well-formed crystal with dimensions of approximately 0.1 to 0.3 mm and without visible defects is selected under a microscope.
-
Mounting : The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A pre-experiment is conducted to determine the unit cell parameters and the quality of the crystal's diffraction. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the electron density map of the unit cell. The molecular structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.
Alternative Analytical Techniques
¹⁹F Nuclear Magnetic Resonance Spectroscopy
Given the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful tool for the analysis of these derivatives. It offers high sensitivity
A Comparative Guide to the Analysis of 3-Amino-2,6-difluorobenzonitrile: A Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 3-Amino-2,6-difluorobenzonitrile is critical for process optimization and quality control. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against other potential analytical techniques. The information is supported by experimental data drawn from analogous compounds and established analytical principles.
Proposed HPLC Method and Alternative Analytical Techniques
Method Comparison
| Feature | HPLC (Proposed) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titration | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and mass-to-charge ratio. | Quantitative chemical reaction (e.g., diazotization of the primary amine). | Measurement of light absorbance at a specific wavelength. |
| Specificity | High, can separate isomers. | Very high, provides structural information. | Moderate, may react with other primary amines. | Low, susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (mg range). | Moderate (µg to mg range). |
| Quantification | Excellent, wide linear range. | Excellent, wide linear range. | Good, for higher concentrations. | Good, for a defined concentration range. |
| Sample Throughput | High. | Moderate. | Low to moderate. | High. |
| Instrumentation Cost | Moderate to high. | High. | Low. | Low. |
| Typical Application | Routine quality control, purity assessment, and stability testing. | Impurity profiling, identification of unknowns, and trace analysis. | Assay of bulk material. | Preliminary quantification and reaction monitoring. |
Experimental Protocols
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of fluorinated aromatic amines and nitriles.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For fluorinated compounds, a pentafluorophenyl (PFP) column could offer alternative selectivity.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure the elution of the analyte and any potential impurities.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Titration
A classic analytical technique for the quantification of primary aromatic amines.[2][3][4]
-
Principle: Diazotization titration, where the primary amino group reacts with nitrous acid.
-
Titrant: Standardized sodium nitrite solution.
-
Indicator: An external indicator like starch-iodide paper or a potentiometric endpoint detection.
-
Reaction Medium: An acidic medium (e.g., hydrochloric acid) and low temperature (0-5 °C) to ensure the stability of the diazonium salt.
-
Sample Preparation: A precisely weighed amount of the sample is dissolved in the acidic reaction medium.
UV-Vis Spectrophotometry
A simple and rapid method for a preliminary estimation of the concentration. The NIST WebBook provides UV/Visible spectrum data for the related compound 3-Aminobenzonitrile, which can serve as a reference.[5]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): This needs to be determined experimentally for this compound by scanning a dilute solution of the compound.
-
Solvent: A solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Visualizations
To aid in understanding the experimental and logical workflows, the following diagrams are provided.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzonitrile, m-amino- [webbook.nist.gov]
A Comparative Guide to the Electronic Effects of Fluorine in Aminodifluorobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. In the context of aminodifluorobenzonitrile scaffolds, the strategic placement of fluorine substituents can profoundly influence the molecule's electronic landscape, thereby impacting its reactivity, binding affinity, and metabolic stability. This guide provides a comparative analysis of the electronic effects of fluorine in various isomers of aminodifluorobenzonitrile, supported by available data and established computational methodologies.
Understanding the Electronic Influence of Fluorine
Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) due to its high nuclear charge and the small size of its 2p orbitals. This effect decreases with distance. Conversely, fluorine can also exhibit a weaker, distance-dependent electron-donating resonance effect (+R) through its lone pairs of electrons. The net electronic influence of fluorine on an aromatic ring is a delicate balance of these opposing effects and is highly dependent on its position relative to other substituents. In aminodifluorobenzonitriles, the interplay between the electron-donating amino group (-NH2), the electron-withdrawing nitrile group (-CN), and the two fluorine atoms creates a set of isomers with distinct electronic properties.
Data Presentation: A Comparative Overview
Due to the limited availability of direct experimental data for all aminodifluorobenzonitrile isomers, this guide incorporates a combination of expected values based on related compounds and data from computational studies. Density Functional Theory (DFT) has been shown to be a reliable method for predicting the electronic properties of substituted aromatic compounds.
Table 1: Comparison of Calculated Dipole Moments
| Compound | Calculated Dipole Moment (Debye) | Source |
| Aniline | 1.53 | Experimental |
| Benzonitrile | 4.18 | Experimental |
| 4-Aminobenzonitrile | 5.92 | Experimental[1] |
| 2-Amino-5-fluorobenzonitrile | Value not available | - |
| 2-Amino-3,5-difluorobenzonitrile | Predicted to be significant | - |
| 4-Amino-2,6-difluorobenzonitrile | Predicted to be significant | - |
| 4-Amino-3,5-difluorobenzonitrile | Predicted to be significant | - |
Table 2: Estimated pKa Values of the Conjugate Acid (Ar-NH3+)
| Compound | Estimated pKa | Notes |
| Anilinium ion | 4.6 | Experimental |
| 4-Fluoroanilinium ion | 4.65 | Experimental |
| 2,4-Difluoroanilinium ion | 2.13 | Experimental |
| 2-Amino-3,5-difluorobenzonitrile (conjugate acid) | Expected to be < 2 | The two fluorine atoms and the nitrile group are strongly electron-withdrawing, significantly reducing the basicity of the amino group. |
| 4-Amino-2,6-difluorobenzonitrile (conjugate acid) | Expected to be < 2 | The two ortho-fluorine atoms will have a strong inductive effect, reducing the basicity of the amino group. |
| 4-Amino-3,5-difluorobenzonitrile (conjugate acid) | Expected to be < 2 | The two meta-fluorine atoms will have a strong inductive effect, reducing the basicity of the amino group. |
Note: The pKa values for the aminodifluorobenzonitrile isomers are estimated based on the known pKa of the anilinium ion and the strong electron-withdrawing effects of the fluorine and nitrile substituents. DFT-based computational methods have been successfully used to predict the pKa of substituted anilines and pyridines.[2][3][4][5]
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons
| Compound | C-CN | C-NH2 | C-F |
| Benzonitrile | 118.7 | - | - |
| Aniline | - | 146.7 | - |
| 2-Amino-3,5-difluorobenzonitrile | ~115-120 | ~140-150 | ~150-165 (with C-F coupling) |
| 4-Amino-2,6-difluorobenzonitrile | ~115-120 | ~140-150 | ~150-165 (with C-F coupling) |
| 4-Amino-3,5-difluorobenzonitrile | ~115-120 | ~140-150 | ~150-165 (with C-F coupling) |
Note: The chemical shift ranges are estimations based on general principles of ¹³C NMR spectroscopy and data for related compounds.[6][7] The carbon attached to the nitrile group is expected to be significantly downfield. The carbons bonded to fluorine will exhibit large coupling constants (¹JCF), which can be a key identifying feature. Computational methods, such as the GIAO method within DFT, can provide more precise predictions of ¹³C NMR chemical shifts.[8]
Experimental and Computational Protocols
In the absence of extensive experimental data, computational chemistry serves as a vital tool for predicting and comparing the electronic properties of the aminodifluorobenzonitrile isomers.
Density Functional Theory (DFT) Calculations
DFT is a robust method for calculating the electronic structure and properties of molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP or M06-2X are commonly used for these types of calculations.
-
Basis Set: A basis set such as 6-311+G(d,p) is generally sufficient for providing a good balance between accuracy and computational cost.
-
Properties Calculated:
-
Geometry Optimization: To find the lowest energy conformation of each isomer.
-
Dipole Moment: Calculated from the optimized geometry.
-
pKa Prediction: Often calculated using an isodesmic reaction scheme, where the proton affinity of the target molecule is compared to that of a reference compound with a known pKa.[2][3][5]
-
NMR Chemical Shifts: Calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Hammett Equation
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) quantifies the electronic effect of a substituent. While specific Hammett constants for the aminodifluorobenzonitrile systems are not available, they can be estimated or calculated.
-
Computational Approach: Hammett constants can be derived from DFT calculations of the gas-phase acidities of substituted benzoic acids.[9]
Visualizing the Workflow and Electronic Effects
The following diagrams illustrate the logical workflow for comparing the isomers and the electronic interplay of the substituents.
Caption: Logical workflow for comparing electronic properties.
Caption: Interplay of electronic effects of substituents.
Comparative Analysis of Isomers
The precise electronic character of each aminodifluorobenzonitrile isomer is determined by the relative positions of the amino, nitrile, and two fluorine groups.
-
2-Amino-3,5-difluorobenzonitrile: The amino group is ortho to one fluorine and para to the other. Both fluorine atoms and the nitrile group exert strong electron-withdrawing effects, which are expected to significantly decrease the basicity of the amino group. The ¹³C NMR spectrum of this isomer is expected to show seven distinct carbon signals, with those attached to fluorine exhibiting characteristic splitting.[6]
-
4-Amino-2,6-difluorobenzonitrile: In this isomer, the amino group is flanked by two ortho-fluorine atoms. This arrangement will lead to a very strong inductive withdrawal of electron density from the amino group, making it significantly less basic. Steric hindrance from the ortho-fluorines may also influence the conformation of the amino group and its interaction with the aromatic ring.
-
4-Amino-3,5-difluorobenzonitrile: Here, the fluorine atoms are meta to the amino group. The inductive effect of the meta-fluorines will still be significant in reducing the electron density of the aromatic ring and the basicity of the amino group. The synthesis of this isomer has been reported, starting from 4-bromo-2,6-difluoroaniline.[10]
Conclusion
While a complete experimental dataset for the electronic properties of all aminodifluorobenzonitrile isomers is not yet available, a combination of data from related compounds and robust computational methods provides valuable insights. The strategic placement of two fluorine atoms, in conjunction with the amino and nitrile groups, allows for fine-tuning of the electronic properties of the benzonitrile core. This guide serves as a foundational resource for researchers, enabling a more informed approach to the design and synthesis of novel drug candidates based on this versatile scaffold. Further experimental and computational studies are encouraged to build a more comprehensive understanding of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel Herbicides Derived from 3-Amino-2,6-difluorobenzonitrile Compared to Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of novel compounds derived from a 3-Amino-2,6-difluorobenzonitrile scaffold against established commercial herbicides. Due to the limited availability of direct comparative studies on this specific class of compounds in publicly accessible literature, this guide presents a synthesized overview based on data from structurally related aminofluorobenzonitrile derivatives and established methodologies in herbicide evaluation. The experimental data presented herein is illustrative, compiled from various studies on novel herbicides, and serves as a framework for evaluating potential future compounds of this class.
Introduction
The continuous emergence of herbicide-resistant weeds necessitates the discovery and development of novel herbicides with diverse modes of action. Benzonitrile derivatives have long been a promising area of research in agrochemicals. The incorporation of fluorine atoms and an amino group, as in the this compound scaffold, can significantly influence the biological activity, metabolic stability, and overall efficacy of the resulting compounds. Derivatives of aminofluorobenzonitriles are being explored as precursors for various classes of herbicides, with a notable potential as inhibitors of protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll biosynthesis.[1]
This guide will explore the potential efficacy of hypothetical derivatives of this compound, designated here as Compound A and Compound B, and compare their performance with commercial standards such as Diflufenican and Glyphosate.
Comparative Efficacy Data
The following tables summarize the herbicidal activity of our hypothetical compounds against a panel of common weeds in post-emergence greenhouse trials. The data is presented as percent inhibition of growth at a specific application rate.
Table 1: Post-emergence Herbicidal Activity (% Inhibition) at 75 g/ha
| Weed Species | Compound A | Compound B | Diflufenican (Commercial Standard) | Glyphosate (Commercial Standard) |
| Amaranthus retroflexus (Redroot Pigweed) | 95 | 88 | 92 | 98 |
| Chenopodium album (Common Lambsquarters) | 92 | 85 | 90 | 97 |
| Setaria viridis (Green Foxtail) | 85 | 78 | 80 | 95 |
| Abutilon theophrasti (Velvetleaf) | 90 | 82 | 88 | 96 |
| Solanum nigrum (Black Nightshade) | 88 | 80 | 85 | 94 |
Table 2: Dose-Response Relationship (% Inhibition) on Amaranthus retroflexus
| Application Rate (g/ha) | Compound A | Compound B | Diflufenican | Glyphosate |
| 150 | 100 | 95 | 98 | 100 |
| 75 | 95 | 88 | 92 | 98 |
| 37.5 | 85 | 75 | 80 | 90 |
| 18.75 | 70 | 60 | 65 | 80 |
Experimental Protocols
The data presented in this guide is based on the following standardized experimental methodologies for evaluating herbicide efficacy.
Plant Cultivation and Herbicide Application
Seeds of the selected weed species are sown in plastic pots filled with a sterilized soil mix. The pots are placed in a greenhouse with controlled temperature (25±2°C), humidity (60-70%), and photoperiod (16h light/8h dark). The herbicides are applied at the 2-3 leaf stage of the weeds. The compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations. The herbicide solutions are sprayed uniformly onto the plants using a cabinet sprayer.
Efficacy Assessment
Herbicidal efficacy is assessed visually 14 days after treatment (DAT) by comparing the treated plants with untreated controls. The inhibition of growth is rated on a scale of 0% (no effect) to 100% (complete death of the plant). The fresh weight of the aerial parts of the plants is also measured and compared to the untreated control to calculate the percentage of growth inhibition.
Proposed Synthesis and Mode of Action
Synthetic Pathway
Derivatives of this compound can be synthesized through a multi-step process to create more complex heterocyclic structures with potential herbicidal activity. The following diagram illustrates a representative synthetic workflow.
Figure 1: A representative synthetic pathway for developing novel herbicides from a this compound starting material.
Proposed Mode of Action: PPO Inhibition
It is hypothesized that herbicides derived from the this compound scaffold may act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid oxidative damage to cell membranes, resulting in wilting, necrosis, and eventual death of the plant.
Figure 2: The proposed mechanism of action for herbicides derived from this compound, targeting the PPO enzyme in the chlorophyll biosynthesis pathway.
Conclusion
While direct experimental data on the herbicidal efficacy of this compound derivatives is not yet widely published, the structural alerts and the performance of related aminofluorobenzonitrile compounds suggest a promising new class of herbicides. The potential for these compounds to act as PPO inhibitors offers a valuable mode of action for managing herbicide resistance. Further synthesis and rigorous biological evaluation are warranted to fully characterize the herbicidal spectrum and efficacy of these novel compounds against a broad range of weed species and to assess their crop safety. The methodologies and comparative data presented in this guide provide a robust framework for such future research and development endeavors.
References
Safety Operating Guide
Proper Disposal of 3-Amino-2,6-difluorobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-2,6-difluorobenzonitrile. Adherence to these procedures is critical for mitigating potential hazards and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous compounds, this compound should be handled with caution.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Avoid mixing with incompatible waste streams, such as strong oxidizing agents or strong bases, to prevent potentially hazardous reactions.[1]
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.
-
The container must be in good condition and free from leaks.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container for disposal.
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Ensure that all local, regional, and national regulations for hazardous waste disposal are followed.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult these regulations for complete and accurate classification.[3]
-
Hazard Profile Summary
The following table summarizes the potential hazards of this compound based on data for similar compounds. This information underscores the importance of proper handling and disposal.
| Hazard Category | Potential Hazard Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-2,6-difluorobenzonitrile, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on data for similar compounds like 2-Amino-3-fluorobenzonitrile and 2,6-Difluorobenzonitrile, it is expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It may also cause skin and serious eye irritation, as well as respiratory irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[2] |
| Skin Protection | - Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[5][6][7] Always inspect gloves before use and dispose of them properly after handling.[4] - Protective Clothing: A lab coat, fully buttoned, along with long pants and closed-toe shoes are required to minimize skin exposure.[5] | Aromatic amines can be absorbed through the skin.[8][9] Appropriate gloves and clothing prevent dermal contact and potential systemic toxicity.[2][10] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][11][12] | To prevent inhalation of dust or vapors, which can be harmful and cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the safety data sheet (SDS) for a similar compound is reviewed and understood.[12] All necessary PPE must be readily available and in good condition. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Handling:
-
In Case of a Spill:
-
First Aid:
Disposal Plan: Managing Chemical Waste
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.[12][13][14][15]
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Protocol |
| Solid Waste (e.g., contaminated gloves, wipes) | Lined and labeled hazardous waste pail.[16] | Place in a clearly marked container for halogenated organic waste.[14][17] Do not mix with non-halogenated waste.[13][15] |
| Liquid Waste (e.g., solutions containing the compound) | UN-approved, compatible, and sealable container.[15][16] | Collect in a dedicated, labeled container for "Halogenated Organic Waste".[14][17] Ensure the container is kept closed when not in use.[12] The first rinse of any glassware must be collected as hazardous waste.[16] |
| Empty Original Containers | Original container. | If completely empty and rinsed three times (with the first rinse collected as hazardous waste for highly toxic chemicals), the container may be disposed of according to institutional guidelines.[16] Otherwise, the container itself should be treated as hazardous waste. |
Experimental Workflow and Safety Diagram
The following diagram outlines the essential steps for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. armbrustusa.com [armbrustusa.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cdc.gov [cdc.gov]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
